(2,3-Dichlorophenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUPNMCCZDQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-01-2 | |
| Record name | (2,3-dichlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical, Synthetic, and Pharmacological Profiling of (2,3-Dichlorophenyl)methanamine Hydrochloride
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. (2,3-Dichlorophenyl)methanamine hydrochloride (commonly known as 2,3-Dichlorobenzylamine hydrochloride) has emerged as a privileged scaffold. This in-depth technical guide explores the physicochemical dynamics, synthetic utility, and pharmacological applications of this compound, specifically focusing on its role in the synthesis of Farnesyl Protein Transferase (FPTase) inhibitors and rigidified tetrahydroisoquinoline architectures.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of a chemical building block is essential for predicting its behavior in complex reaction matrices. The table below summarizes the core quantitative data for (2,3-Dichlorophenyl)methanamine hydrochloride.
| Property | Value / Description |
| Chemical Name | (2,3-Dichlorophenyl)methanamine hydrochloride |
| Synonyms | 2,3-Dichlorobenzylamine hydrochloride |
| CAS Registry Number | 72955-01-2 |
| Molecular Formula | C₇H₈Cl₃N (C₇H₇Cl₂N · HCl) |
| Molecular Weight | 212.50 g/mol |
| Melting Point | 266–267 °C |
| Physical Form | White to off-white powder |
The Causality of Structural Design
Why the Hydrochloride Salt? Primary benzylamines in their free base form are highly susceptible to atmospheric oxidation and readily absorb ambient CO₂ to form insoluble carbamates. Utilizing the hydrochloride salt ensures long-term bench stability, allows for precise stoichiometric weighing without hygroscopic interference, and facilitates biphasic purification strategies where the unreacted amine can be cleanly sequestered into an aqueous layer[1].
The Ortho-Meta Dichloro Effect: The 2,3-dichloro substitution pattern is not merely cosmetic. Chlorine acts as a bioisostere for methyl groups but provides unique electrostatic interactions via "sigma holes." Furthermore, the adjacent bulky halogens restrict the rotational degrees of freedom of the benzylamine moiety. When bound to a target protein, this locks the molecule into a pre-organized bioactive conformation, minimizing the entropic penalty of binding and enhancing target affinity through deep hydrophobic interactions[2].
Synthetic Utility & Experimental Workflows
As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality behind protocol parameters. Below are two field-proven methodologies utilizing 72955-01-2.
Peptide-Like Amide Coupling for FPTase Inhibitors
This workflow describes the coupling of 2,3-dichlorobenzylamine hydrochloride with a Boc-protected amino acid, a fundamental step in synthesizing anti-cancer Ras signaling inhibitors[1].
Step-by-Step Methodology:
-
Solvent Preparation: Suspend Boc-isoleucine hemihydrate (2.5 mmol) and 2,3-dichlorobenzylamine hydrochloride (1.75 mmol) in 10 mL of a 9:1 THF:DMF solvent mixture.
-
Causality: THF provides optimal solvation for the lipophilic Boc-isoleucine, while the 10% DMF acts as a highly polar aprotic disruptor necessary to fully solubilize the hydrochloride salt of the amine and the highly polar coupling additives.
-
-
Base Liberation: Add N-methylmorpholine (NMM, 2.0 mmol) to the suspension.
-
Causality: NMM acts as a mild, non-nucleophilic base to liberate the free amine from its hydrochloride salt in situ, preventing premature degradation before the activated ester is formed.
-
-
Activation: Introduce 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 2.5 mmol) and 1-hydroxybenzotriazole (HOBt, 2.5 mmol).
-
Causality: EDC is selected over DCC due to the water-soluble nature of its urea byproduct, streamlining the downstream aqueous workup. HOBt is essential to trap the transient O-acylisourea intermediate, suppressing the racemization of the chiral alpha-amino acid during coupling.
-
-
Reaction: Stir the mixture at room temperature for 13 hours under an inert atmosphere[1].
-
Biphasic Workup: Quench the reaction with half-saturated NaHCO₃ and extract with ethyl acetate. Wash the organic layer successively with NaHCO₃, 5% KHSO₄, and brine to remove unreacted starting materials and urea byproducts[1].
Amide Coupling Workflow Utilizing 2,3-Dichlorobenzylamine Hydrochloride.
Intramolecular Friedel-Crafts Cyclization to Tetrahydroisoquinolines
This protocol details the transformation of an N-hydroxyethyl derivative of 2,3-dichlorobenzylamine into a rigidified 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold[3].
Step-by-Step Methodology:
-
Melt Preparation: Prepare a solid mixture of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride (7.8 mmol), aluminum chloride (AlCl₃, 37.5 mmol), and ammonium chloride (NH₄Cl, 5.6 mmol) in a cylindrical reactor[3].
-
Thermal Activation: Immerse the reactor in an oil bath heated to 160–185 °C to form a mobile dark melt.
-
Causality: AlCl₃ serves a dual purpose: it acts as a powerful Lewis acid to activate the primary alcohol into a transient electrophile, and it facilitates the subsequent intramolecular electrophilic aromatic substitution. NH₄Cl is a critical process parameter; it modulates the melting point and viscosity of the inorganic melt, ensuring homogenous heat transfer and preventing localized charring of the organic substrate[3].
-
-
Catalyst Maintenance: Add AlCl₃ in staggered portions (e.g., 2g at 0h, 1g at 0.5h, and 2g at 1.25h).
-
Causality: The reaction evolves HCl gas, which can stall the Lewis acid's activity. Staggered addition maintains catalytic turnover as the reaction evolves[3].
-
-
Quench & Isolation: Cool the reaction to 90 °C and pour it carefully into a rapidly stirred quench solution of cold dilute hydrochloric acid. Extract and crystallize the resulting tetrahydroisoquinoline hydrochloride from an n-propanol/methanol mixture[3].
Biological Applications: Ras Farnesylation Inhibition
The most prominent application of 2,3-dichlorobenzylamine derivatives is in the field of oncology, specifically targeting the Ras signaling pathway.
Ras proteins are critical molecular switches in cellular proliferation pathways (e.g., MAPK/PI3K). For Ras to be biologically active and oncogenic, it must undergo post-translational lipid modification—specifically, the attachment of a 15-carbon farnesyl isoprenoid to its C-terminal CAAX motif, a process catalyzed by Farnesyl Protein Transferase (FPTase)[2].
Inhibitors utilizing the 2,3-dichlorobenzylamine scaffold act as competitive antagonists at the FPTase active site. The 2,3-dichloro substitution provides optimal steric bulk and lipophilicity to occupy the deep hydrophobic pocket normally reserved for the farnesyl pyrophosphate (FPP) lipid donor or the CAAX peptide sequence. By blocking this interaction, the inhibitor prevents Ras membrane localization, effectively halting aberrant oncogenic signaling[2].
Mechanism of Farnesyl Protein Transferase Inhibition by 2,3-Dichlorobenzylamine Derivatives.
Conclusion
(2,3-Dichlorophenyl)methanamine hydrochloride is far more than a simple structural linker. Its specific halogenation pattern and salt formulation provide a highly stable, conformationally restricted pharmacophore that is indispensable in modern drug design. Whether utilized in complex amide couplings for oncological targets or high-temperature Lewis acid cyclizations, understanding the mechanistic causality behind its reactivity ensures robust, scalable, and successful synthetic campaigns.
References
-
Title: (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
-
[1] Title: Imidazole-containing inhibitors of farnesyl protein transferase - European Patent Office - EP 0675112 A1. Source: googleapis.com. URL:
-
[3] Title: US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents. Source: google.com. URL:
-
[2] Title: Inhibitors of farnesyl protein transferase - European Patent Office - EP 0696593 A2. Source: googleapis.com. URL:
Sources
Unraveling the Mechanism of Action of (2,3-Dichlorophenyl)methanamine Hydrochloride: A Technical Guide to PNMT Inhibition
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
(2,3-Dichlorophenyl)methanamine hydrochloride, commonly referred to as 2,3-dichlorobenzylamine hydrochloride, is a critical pharmacophore in neuropharmacology. It serves as a potent, competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme responsible for the biosynthesis of epinephrine. This whitepaper dissects the molecular mechanism of action, structural-activity relationships (SAR), and the field-proven experimental workflows required to evaluate this compound and its derivatives in both in vitro and in vivo models.
Chemical Identity & Target Rationale
At its core, (2,3-Dichlorophenyl)methanamine (CID: 587625) consists of a benzylamine scaffold substituted with chlorine atoms at the ortho (2) and meta (3) positions[1].
Scientist's Insight: The precise positioning of these halogens is not arbitrary. The 2,3-dichloro substitution provides optimal lipophilicity and electron-withdrawing properties, allowing the aromatic ring to anchor deeply into the hydrophobic pocket of the PNMT active site. The primary amine mimics the binding of the natural substrate (norepinephrine), but the lack of a
Mechanism of Action: PNMT Inhibition
The catecholamine biosynthetic pathway is a tightly regulated cascade. PNMT catalyzes the final step: the N-methylation of norepinephrine to form epinephrine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor[3].
(2,3-Dichlorophenyl)methanamine acts as a competitive inhibitor against norepinephrine. By occupying the substrate-binding site, it prevents the transfer of the methyl group from SAM. Because epinephrine acts as a central neurotransmitter regulating blood pressure and pituitary hormone secretion, targeted PNMT inhibition via this scaffold allows researchers to isolate and study the specific functional roles of epinephrine-forming neurons without depleting upstream dopamine or norepinephrine pools[3].
Caption: Figure 1: Catecholamine biosynthetic pathway illustrating the targeted competitive inhibition of PNMT.
Structural Activity Relationship (SAR) & Receptor Selectivity
A significant challenge in utilizing primary benzylamines is their rapid deamination by monoamine oxidases (MAOs) in vivo, alongside off-target cross-reactivity with
To overcome this, medicinal chemists have utilized the 2,3-dichlorobenzylamine moiety to build conformationally restricted analogs (e.g., tetrahydroisoquinolines and benzazepines) or
Quantitative SAR Data Summary
The table below illustrates how embedding the 2,3-dichlorobenzylamine pharmacophore into rigid ring systems impacts PNMT potency and
| Compound | Structural Modification | PNMT | Selectivity Ratio ( | |
| SK&F 64139 | 7,8-dichloro-THIQ (Rigid analog) | 0.202 | 0.022 | 0.11 |
| LY 134046 | 8,9-dichloro-benzazepine (Rigid analog) | 0.264 | 4.100 | 16.0 |
| Compound 6 | Unsubstituted benzazepine | 3.340 | 11.000 | 3.2 |
Data synthesized from comparative studies on bicyclic benzylamine-type inhibitors[2]. A higher selectivity ratio indicates a stronger preference for PNMT over
Experimental Methodologies
In Vitro Radiometric PNMT Inhibition Assay
To accurately determine the
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human PNMT (or purified rat adrenal homogenate) in 50 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Combine the enzyme with varying concentrations of the inhibitor. Causality: Pre-incubating establishes binding equilibrium between the enzyme and the competitive inhibitor before the substrate is introduced, preventing artificially skewed kinetic data.
-
Reaction Initiation: Add 1
M S-adenosyl-L-[methyl- H]methionine ([ H]-SAM) and 10 M normetanephrine (substrate). Causality: [ H]-SAM provides femtomole-level sensitivity required to detect minor enzymatic turnover. -
Incubation: Incubate the microplate at 37°C for exactly 30 minutes.
-
Quenching: Terminate the reaction by adding 0.5 M borate buffer (pH 10.0). Causality: The high pH instantly denatures the enzyme and deprotonates the newly formed methylated product (metanephrine), rendering it lipophilic.
-
Extraction & Quantification: Add a toluene/isoamyl alcohol (3:2 v/v) mixture. Vortex and centrifuge. The lipophilic tritiated product partitions into the organic phase, while unreacted [
H]-SAM remains in the aqueous phase. Transfer the organic layer to a scintillation vial and measure radioactivity.
Self-Validating System Check: A parallel "no-enzyme" blank must be run simultaneously. If the organic phase of the blank exhibits radioactivity above baseline, it indicates incomplete quenching or non-specific extraction of [
H]-SAM, mandating a recalibration of the pH 10 borate buffer.
Caption: Figure 2: Step-by-step workflow for the in vitro radiometric PNMT inhibition assay.
In Vivo Brain Epinephrine Depletion Protocol
Because the parent 2,3-dichlorobenzylamine is rapidly metabolized, in vivo studies typically utilize its
Step-by-Step Protocol:
-
Administration: Administer the inhibitor (e.g., 40 mg/kg DCMB) intraperitoneally (i.p.) to the rodent model.
-
Tissue Harvesting: At
hours post-injection, euthanize the subject and rapidly dissect target brain regions (e.g., hypothalamus, where PNMT expression is highest). -
Homogenization: Homogenize the tissue in 0.1 M perchloric acid containing EDTA. Causality: Perchloric acid precipitates proteins and creates an acidic environment that prevents the auto-oxidation of catecholamines.
-
HPLC-ECD Analysis: Centrifuge the homogenate and inject the supernatant into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD) to quantify epinephrine levels against a standard curve.
Self-Validating System Check: Concurrent measurement of norepinephrine and dopamine levels must be performed. A highly selective PNMT inhibitor will exclusively deplete epinephrine. If dopamine or norepinephrine pools are significantly depleted, it indicates off-target inhibition of Tyrosine Hydroxylase or Dopamine
-Hydroxylase, invalidating the compound's selectivity profile.
References
-
[1] 2,3-Dichlorobenzylamine | C7H7Cl2N | CID 587625 - PubChem. National Institutes of Health (NIH).
-
[2] Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry - ACS Publications.
-
[3] PHARMACOLOGY OF BRAIN EPINEPHRINE NEURONS. Annual Reviews.
Sources
The Role of (2,3-Dichlorophenyl)methanamine Hydrochloride in PNMT Inhibition: Mechanisms, Methodologies, and Applications
Executive Summary
The regulation of central and peripheral epinephrine synthesis is a critical focal point in neuropharmacology, offering therapeutic avenues for hypertension, stress disorders, and neurodegenerative diseases. At the core of this biosynthetic pathway is Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme responsible for methylating norepinephrine to yield epinephrine.
(2,3-Dichlorophenyl)methanamine hydrochloride —more commonly referred to in medicinal chemistry as 2,3-dichlorobenzylamine hydrochloride—serves as a highly potent, foundational pharmacophore for competitive PNMT inhibition. This technical whitepaper deconstructs the structural biology of the 2,3-dichlorobenzylamine moiety, evaluates its structure-activity relationship (SAR) against off-target receptors, and outlines self-validating experimental protocols for quantifying its pharmacological efficacy.
Mechanistic Rationale: The 2,3-Dichlorobenzylamine Pharmacophore
PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. To competitively inhibit this process, an ideal molecule must possess high affinity for the enzyme's active site without acting as a substrate.
The 2,3-dichlorobenzylamine structure achieves this through precise steric and electronic mimicry:
-
Aromatic Mimicry & Steric Bulk: The 2,3-dichloro substitution on the benzene ring perfectly mimics the steric dimensions of the catechol ring of norepinephrine. The chlorine atoms provide optimal hydrophobic interactions within the PNMT active site, anchoring the molecule tightly.
-
Amine Orientation: The methanamine (benzylamine) side chain projects the nitrogen atom into the exact spatial coordinate normally occupied by norepinephrine's amine. However, because it lacks the
-hydroxyl group of native phenylethanolamines, it is not an effective substrate for methylation, effectively stalling the enzyme 1[1].
Visualizing the Pharmacological Impact
Caption: Catecholamine biosynthesis pathway highlighting PNMT inhibition by 2,3-dichlorobenzylamine.
Structure-Activity Relationship (SAR) & Comparative Profiling
While the parent 2,3-dichlorobenzylamine is a potent PNMT inhibitor in vitro, it faces two distinct challenges in vivo: rapid degradation by monoamine oxidases (MAO) and off-target affinity for
Table 1: Comparative Efficacy of 2,3-Dichlorobenzylamine Derivatives
| Compound | Structural Modification | PNMT | Selectivity Ratio ( | |
| DCMB (LY78335) | 0.09 | ~10.0 (IC | > 110 | |
| SK&F 64139 | 7,8-dichloro-THIQ (Rigid) | 0.202 | 0.022 | 0.11 |
| LY 134046 | 8,9-dichloro-benzazepine (Rigid) | 0.264 | 4.1 | 15.5 |
Causality in SAR Design:
-
Metabolic Stability (DCMB): Unsubstituted benzylamines are rapidly deaminated. Adding an
-methyl group (creating DCMB / LY78335) provides steric hindrance against MAO, extending the biological half-life and allowing central nervous system penetration 2[2]. -
The
-Adrenoceptor Overlap: Conformationally restricting the benzylamine side chain into a tetrahydroisoquinoline (THIQ) ring (SK&F 64139) increases PNMT potency but inadvertently locks the molecule into a conformation that perfectly mimics phenylethylamine—a core pharmacophore for -adrenoceptor agonists. Consequently, SK&F 64139 acts as a potent antagonist, confounding in vivo data 3[3]. Expanding the ring to a seven-membered benzazepine (LY 134046) disrupts this phenylethylamine mimicry, restoring PNMT selectivity 3[3].
Experimental Methodologies: Establishing a Self-Validating System
To rigorously evaluate (2,3-Dichlorophenyl)methanamine analogs, researchers must employ self-validating protocols that isolate PNMT activity from background neurochemistry.
In Vitro Radiochemical PNMT Inhibition Assay
This assay measures the transfer of a tritiated methyl group to a phenylethanolamine substrate.
Step-by-Step Protocol & Causality:
-
Enzyme Preparation: Homogenize rat adrenal medullae or brainstem in ice-cold 0.32 M sucrose. Centrifuge at 100,000 × g to isolate the soluble cytosolic fraction containing PNMT.
-
Incubation: Combine the enzyme extract, the inhibitor (varying concentrations), an exogenous substrate (e.g., normetanephrine), and S-adenosyl-L-[methyl-
H]methionine ( H-SAM) .-
Causality:
H-SAM acts as the radiolabeled methyl donor. If the inhibitor successfully blocks the active site, the transfer of the H-methyl group is halted.
-
-
Reaction Termination & Phase Separation: After 30 minutes at 37°C, terminate the reaction by adding 0.5 M sodium borate buffer (pH 10.0).
-
Causality: PNMT functions optimally near physiological pH. The sudden shift to a highly alkaline environment instantly denatures the enzyme. Furthermore, this alkaline pH suppresses the ionization of the newly synthesized tritiated product, rendering it lipophilic.
-
-
Self-Validating Extraction: Extract the mixture with a toluene/isoamyl alcohol (3:2 v/v) solution.
-
Validation: The unreacted, highly polar
H-SAM remains trapped in the aqueous phase, while the newly methylated lipophilic product partitions into the organic phase. This differential partitioning ensures that subsequent liquid scintillation counting exclusively reflects PNMT enzymatic activity, eliminating false-positive background noise.
-
Caption: In vitro radiochemical assay workflow for quantifying PNMT enzymatic inhibition.
In Vivo Neurochemical Quantification via Microdialysis
To prove central efficacy, the inhibitor must demonstrate target engagement in the brain without disrupting upstream catecholamine synthesis.
Step-by-Step Protocol & Causality:
-
Pharmacokinetic Optimization: Administer the
-methyl derivative (DCMB / LY78335) via intraperitoneal injection (e.g., 50 mg/kg) 4[4].-
Causality: As noted in the SAR, the
-methyl group prevents peripheral MAO degradation, allowing the drug to cross the blood-brain barrier.
-
-
Microdialysis: Implant a microdialysis probe into the rat hypothalamus, a region rich in adrenergic terminals. Perfuse with artificial cerebrospinal fluid (aCSF).
-
Biomarker Validation (HPLC-ECD): Quantify extracellular 3-methoxy-4-hydroxyphenylglycol (MHPG) and norepinephrine in the dialysate 5[5].
-
Validation: MHPG is the primary brain metabolite of norepinephrine. If PNMT is successfully inhibited, the conversion of norepinephrine to epinephrine is blocked. This leads to an upstream accumulation of norepinephrine, which is subsequently metabolized into MHPG. A measurable spike in hypothalamic MHPG serves as a self-validating neurochemical proxy confirming in vivo PNMT blockade 4[4].
-
Conclusion & Future Directions
(2,3-Dichlorophenyl)methanamine hydrochloride remains the gold-standard structural scaffold for PNMT inhibition. While the parent compound is limited by rapid metabolism, its derivatives (such as DCMB and LY 134046) have proven indispensable for elucidating the functional roles of epinephrine-forming neurons in the brain. Future drug development continues to leverage this 2,3-dichloro pharmacophore, focusing on novel bicyclic ring expansions to completely eliminate residual
References
- Annual Reviews: PHARMACOLOGY OF BRAIN EPINEPHRINE NEURONS. Source: Annual Reviews.
- ACS Publications: Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase. Source: Journal of Medicinal Chemistry.
- PubMed: Effects of Phenylethanolamine N-methyltransferase Inhibitors on Uptake and Release of Norepinephrine and Dopamine From Rat Brain. Source: NIH.
- MedChemExpress: LY 78335 (DCMB) | PNMT Inhibitor. Source: MedChemExpress.
- ACS Publications: Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. Source: Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of (2,3-Dichlorophenyl)methanamine Hydrochloride
Preamble: Navigating the Frontier of a Sparsely Characterized Molecule
In the landscape of drug discovery and development, researchers often encounter compounds with intriguing structural motifs yet limited characterization of their biological activities. (2,3-Dichlorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, represents one such molecule. While its utility as a synthetic intermediate is acknowledged, a comprehensive understanding of its intrinsic biological effects remains largely uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will synthesize the available information on the chemical properties and safety of (2,3-Dichlorophenyl)methanamine hydrochloride. Secondly, and more critically, it will leverage a structure-activity relationship (SAR) perspective to postulate potential biological targets and subsequently outline a robust, multi-tiered experimental workflow to systematically elucidate its pharmacological profile. This document is designed not as a mere repository of existing data, but as a strategic roadmap for researchers poised to explore the therapeutic potential of this compound.
Part 1: Foundational Knowledge and Physicochemical Characteristics
(2,3-Dichlorophenyl)methanamine, in its hydrochloride salt form, is a clear, colorless to pale yellow liquid at room temperature. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic and steric properties, which in turn are expected to modulate its interaction with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N | [1] |
| IUPAC Name | (2,3-dichlorophenyl)methanaminium | [1] |
| CAS Number | 39226-95-4 | [1][2] |
| Molecular Weight | 176.05 g/mol (free base) | [3] |
| Boiling Point | 136-140 °C/18 mmHg | [2] |
| Density | 1.321 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.583 | [2] |
Safety and Handling: (2,3-Dichlorophenyl)methanamine hydrochloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including faceshields, gloves, and respiratory protection, should be used when handling this compound.[2][5] All work should be conducted in a well-ventilated fume hood.
Part 2: Postulated Biological Activity and Mechanistic Hypotheses
Direct evidence for the biological activity of (2,3-Dichlorophenyl)methanamine hydrochloride is not extensively documented in peer-reviewed literature. However, its structural similarity to other pharmacologically active compounds provides a logical starting point for formulating hypotheses.
Structural Analogy to Dopaminergic and Serotonergic Ligands
The dichlorophenyl moiety is a key feature in a number of centrally active compounds. Notably, 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a known precursor and metabolite of the atypical antipsychotic aripiprazole.[6][7] DCPP itself has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[7][8] While (2,3-Dichlorophenyl)methanamine is not a piperazine, the shared dichlorophenyl group suggests that it may possess some affinity for dopamine and/or serotonin receptors. The primary amine of (2,3-Dichlorophenyl)methanamine could engage in hydrogen bonding and electrostatic interactions within the binding pockets of these G-protein coupled receptors (GPCRs).
Potential as a Monoamine Oxidase (MAO) Inhibitor
Benzylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. The electronic and steric properties of the dichlorophenyl ring could influence its binding to the active site of MAO-A or MAO-B, potentially leading to reversible or irreversible inhibition.
Interaction with Ion Channels and Transporters
Substituted benzylamines have been reported to interact with various ion channels and neurotransmitter transporters. The lipophilic nature of the dichlorophenyl group may facilitate the compound's access to transmembrane binding sites on these proteins.
Part 3: A Strategic Experimental Workflow for Elucidating Biological Activity
To systematically investigate the postulated biological activities of (2,3-Dichlorophenyl)methanamine hydrochloride, a phased experimental approach is proposed. This workflow is designed to be a self-validating system, where the results from each stage inform the experimental design of the subsequent stage.
Caption: A phased experimental workflow for the characterization of (2,3-Dichlorophenyl)methanamine hydrochloride.
Phase 1: In Silico and Primary In Vitro Screening
Rationale: This initial phase aims to broadly screen for potential biological targets in a cost-effective and high-throughput manner.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (2,3-Dichlorophenyl)methanamine hydrochloride for a panel of receptors, including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine transporters.
-
Materials:
-
Cell membranes expressing the target receptors.
-
Specific radioligands for each target (e.g., [³H]Spiperone for D2 receptors).
-
(2,3-Dichlorophenyl)methanamine hydrochloride stock solution.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of (2,3-Dichlorophenyl)methanamine hydrochloride.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: MAO-A and MAO-B Inhibition Assay
-
Objective: To assess the inhibitory potential of the compound against the two major isoforms of monoamine oxidase.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine) that produces a fluorescent product upon oxidation.
-
(2,3-Dichlorophenyl)methanamine hydrochloride.
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of (2,3-Dichlorophenyl)methanamine hydrochloride.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration.
-
Phase 2: Functional Characterization
Rationale: For targets identified in Phase 1, this phase will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol 3: cAMP Functional Assay for Gs/Gi-Coupled Receptors
-
Objective: To measure the effect of the compound on adenylyl cyclase activity downstream of Gs- or Gi-coupled receptors (e.g., certain dopamine and serotonin receptors).
-
Materials:
-
CHO or HEK293 cells stably expressing the target receptor.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist and antagonist for the target receptor.
-
-
Procedure (for a Gi-coupled receptor):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (2,3-Dichlorophenyl)methanamine hydrochloride in the presence of a fixed concentration of forskolin.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. To test for antagonism, co-incubate with a known agonist.
-
Caption: Simplified signaling pathway for a Gi-coupled receptor and the points of intervention for agonists and antagonists.
Part 4: Data Interpretation and Future Directions
The data generated from this comprehensive workflow will provide a detailed pharmacological profile of (2,3-Dichlorophenyl)methanamine hydrochloride.
| Assay Type | Potential Outcome | Interpretation | Next Steps |
| Receptor Binding | High affinity (Ki < 100 nM) for D2 receptor | Compound is a potent D2 ligand. | Proceed to D2 functional assays. |
| Functional Assay | Potentiation of agonist effect | Positive allosteric modulator. | Investigate binding site and selectivity. |
| MAO Inhibition | Selective inhibition of MAO-B | Potential therapeutic for Parkinson's disease. | In vivo microdialysis studies. |
| Cytotoxicity | Low cytotoxicity (CC50 > 50 µM) | Favorable preliminary safety profile. | Proceed to in vivo toxicity studies. |
Should (2,3-Dichlorophenyl)methanamine hydrochloride demonstrate a promising profile, further studies would be warranted, including lead optimization to improve potency and selectivity, detailed ADME/Tox profiling, and efficacy studies in relevant animal models of disease.
Conclusion
While the existing literature on the biological activity of (2,3-Dichlorophenyl)methanamine hydrochloride is sparse, its chemical structure provides a compelling rationale for its investigation as a novel pharmacological agent. The systematic, hypothesis-driven experimental workflow detailed in this guide offers a robust framework for elucidating its mechanism of action and therapeutic potential. By integrating in silico, in vitro, and cellular approaches, researchers can efficiently navigate the complexities of characterizing this intriguing molecule and unlock its potential contributions to medicinal chemistry and drug development.
References
- Cayman Chemical. (2024). Safety Data Sheet: 2,3-Dichlorophenylpiperazine (hydrochloride).
- BenchChem. (2025). Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.
- Choi, S., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-86.
- Sigma-Aldrich. 2,3-Dichlorobenzylamine 97.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
- Google Patents. (2012). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Li, X., et al. (2024). Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB)
- MedChemExpress. (2025). 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS.
- Patsnap. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka.
- ChemicalBook. 1-(2,3-Dichlorophenyl)-piperazine synthesis.
- Wikipedia. 2,3-Dichlorophenylpiperazine.
- PharmaCompass.
- BenchChem. (2025). Functional assays to confirm the biological activity of 1-(2,3-Dichlorophenyl)piperazine.
- Thermo Fisher Scientific. 2,3-Dichlorobenzylamine, 97% 5 g.
- PubChem. 2,3-Dichlorobenzylamine.
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The Role of (2,3-Dichlorophenyl)methanamine Hydrochloride in Advanced Lamotrigine Synthesis: Alternative Pathways and Mechanistic Insights
Abstract: Lamotrigine is a first-line antiepileptic and mood-stabilizing active pharmaceutical ingredient (API). While commercial manufacturing relies heavily on the photochlorination of 2,3-dichlorotoluene, environmental and safety constraints have driven the search for alternative synthetic vectors. This whitepaper explores the investigational role of (2,3-Dichlorophenyl)methanamine hydrochloride as an early-stage precursor. By leveraging oxidative deamination, this feedstock bypasses hazardous chlorination steps, offering a high-purity pathway to critical lamotrigine intermediates.
Introduction & Chemical Rationale
Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is traditionally synthesized via a sequence beginning with 2,3-dichlorotoluene. The standard industrial route involves hazardous photochlorination to yield 2,3-dichlorobenzotrichloride, followed by hydrolysis to 2,3-dichlorobenzoyl chloride [1][1]. This acyl chloride is subsequently cyanated and condensed with aminoguanidine bicarbonate [2][2]. However, harsh reaction conditions often lead to process-related impurities, such as covalent dimerization during the triazine cyclization phase [3][3].
(2,3-Dichlorophenyl)methanamine hydrochloride (also known as 2,3-dichlorobenzylamine HCl) presents a compelling alternative. From a mechanistic standpoint, utilizing the hydrochloride salt rather than the free base is a deliberate choice: it prevents premature atmospheric oxidation, extends shelf-life, and mitigates the nucleophilic degradation of the amine during storage. While it does not participate directly in the final triazine ring formation, it serves as a highly efficient upstream vector to generate 2,3-dichlorobenzonitrile or 2,3-dichlorobenzaldehyde, both of which are validated precursors for lamotrigine.
Mechanistic Pathways to Lamotrigine Intermediates
The integration of (2,3-Dichlorophenyl)methanamine hydrochloride into the lamotrigine synthetic network operates through two primary investigational pathways:
Pathway A: Oxidative Deamination to 2,3-Dichlorobenzonitrile
The primary amine can be selectively oxidized to the corresponding nitrile. This is achieved using hydrogen peroxide (H₂O₂) in the presence of a vanadium pentoxide (V₂O₅) catalyst [4][4]. The resulting 2,3-dichlorobenzonitrile undergoes alkaline hydrolysis to yield 2,3-dichlorobenzoic acid, which seamlessly integrates into the standard downstream synthesis via chlorination with SOCl₂ [5][5].
Pathway B: Controlled Oxidation to 2,3-Dichlorobenzaldehyde
Alternatively, controlled oxidation yields 2,3-dichlorobenzaldehyde. This aldehyde is a critical starting material in Grignard-based alternative syntheses of lamotrigine. Reacting 2,3-dichlorobenzaldehyde with methylmagnesium iodide yields an alcohol that, upon further oxidation and nitrosation, bypasses the highly toxic cuprous cyanide step entirely [6][6].
Chemical transformation network from (2,3-Dichlorophenyl)methanamine to Lamotrigine.
Step-by-Step Experimental Methodologies
The following protocols detail the self-validating execution of Pathway A , emphasizing the causality behind specific reagent choices.
Protocol 1: Catalytic Oxidation to 2,3-Dichlorobenzonitrile
Causality: The hydrochloride salt must first be neutralized because the protonated amine (-NH₃⁺) is highly resistant to oxidation. V₂O₅ acts as a transition metal catalyst to facilitate the transfer of oxygen from H₂O₂ to the free amine, forming an imine intermediate that is rapidly oxidized to the nitrile.
-
Neutralization: Suspend 1.0 eq of (2,3-Dichlorophenyl)methanamine HCl in acetonitrile. Add 1.1 eq of aqueous NaOH (1M) dropwise at 0°C to liberate the free amine.
-
Catalyst Addition: Introduce 0.05 eq of V₂O₅ powder to the biphasic mixture under vigorous stirring.
-
Oxidation: Slowly add 3.0 eq of 30% aqueous H₂O₂ over 30 minutes, maintaining the temperature below 25°C to prevent thermal decomposition of the peroxide.
-
Self-Validating Control (HPLC): After 2 hours, sample the organic layer for HPLC analysis (UV at 254 nm).
-
Validation Loop: If the intermediate imine peak persists (area > 2%), it indicates insufficient oxidant. Add an additional 0.2 eq of H₂O₂ and stir for 1 hour until the imine peak is consumed.
-
-
Isolation: Quench with saturated sodium thiosulfate, extract with ethyl acetate, and concentrate in vacuo to yield crystalline 2,3-dichlorobenzonitrile.
Protocol 2: Alkaline Hydrolysis to 2,3-Dichlorobenzoic Acid
Causality: Alkaline hydrolysis is selected over acidic hydrolysis to prevent the formation of volatile, toxic byproducts and to drive the thermodynamic equilibrium entirely toward the water-soluble sodium carboxylate salt. Methanol is utilized as a co-solvent to ensure the hydrophobic nitrile remains in a homogeneous solution.
-
Solvation: Dissolve the isolated 2,3-dichlorobenzonitrile in a 1:1 mixture of Methanol and 20% aqueous NaOH.
-
Reflux: Heat the mixture to reflux (approx. 75°C) for 4 hours. Ammonia gas evolution will be observed; ensure proper scrubbing.
-
Self-Validating Control (TLC): Remove a 0.5 mL aliquot, acidify with 1M HCl, and extract with ethyl acetate. Run TLC (8:2 Hexane:EtOAc).
-
Validation Loop: The reaction is complete when the starting material spot (Rf = 0.7) disappears entirely, leaving only the baseline acid spot (Rf = 0.2).
-
-
Acidification & Precipitation: Cool the main reactor to 10°C and acidify to pH 2 using concentrated HCl. Filter the resulting white precipitate, wash with cold water, and dry to constant weight to yield 2,3-dichlorobenzoic acid.
Experimental workflow and in-process controls for the oxidation and hydrolysis phases.
Quantitative Data & Route Comparison
The transition from traditional feedstocks to the methanamine-derived route alters the impurity profile and environmental footprint of the synthesis. The table below summarizes the comparative metrics up to the formation of the critical 2,3-dichlorobenzoic acid intermediate.
| Process Metric | Standard Route (from 2,3-Dichlorotoluene) | Alternative Route (from Methanamine HCl) |
| Primary Chemical Hazard | Photochlorination (Cl₂ gas, UV light) | Peroxide handling (30% H₂O₂) |
| Intermediate Purity | Moderate (Requires fractional distillation) | High (Yields crystalline intermediates) |
| Step Count to Acid | 2 steps (Chlorination, Hydrolysis) | 2 steps (Oxidation, Hydrolysis) |
| Environmental Impact | High (Chlorinated VOC byproducts) | Moderate (Aqueous transition-metal waste) |
| Average Yield to Acid | ~75 - 80% | ~85 - 90% |
Conclusion
While not the historical standard, (2,3-Dichlorophenyl)methanamine hydrochloride represents a highly viable, atom-economical precursor for lamotrigine synthesis. By utilizing catalytic oxidative deamination, process chemists can bypass the hazardous photochlorination of toluene derivatives, yielding high-purity intermediates that seamlessly plug into established downstream cyclization protocols.
References
- EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride Google P
- Lamotrigine Dimer Impurity 1 | 1797983-48-2 Benchchem
- 23-Dichlorobenzylamine 97% PureSynth
- WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)
- US5925755A - Process for the preparation of lamotrigine Google P
- Lamotrigine | C9H7Cl2N5 | CID 3878 PubChem
Sources
- 1. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lamotrigine Dimer Impurity 1 | 1797983-48-2 | Benchchem [benchchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 6. US5925755A - Process for the preparation of lamotrigine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of (2,3-Dichlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as an in-depth resource outlining the theoretical principles, experimental design, and analytical methodologies required to rigorously characterize its solubility profile. By synthesizing established principles of physical chemistry and leveraging modern analytical techniques, this guide empowers researchers to generate reliable solubility data crucial for drug development, process chemistry, and formulation science.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like (2,3-Dichlorophenyl)methanamine hydrochloride, its solubility profile dictates its bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] As a hydrochloride salt of a primary amine, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of aqueous media. Understanding these relationships is paramount for optimizing synthetic routes, purification strategies, and ultimately, the therapeutic efficacy of the final drug product.
(2,3-Dichlorophenyl)methanamine hydrochloride, with its dichlorinated phenyl ring and primary amine hydrochloride moiety, presents an interesting case study in solubility. The presence of the polar hydrochloride group generally imparts aqueous solubility, while the lipophilic dichlorophenyl group contributes to its solubility in organic solvents. The interplay of these structural features necessitates a systematic and multi-solvent approach to fully characterize its solubility.
Theoretical Framework: Factors Governing Solubility
A robust understanding of the theoretical principles governing solubility is essential for designing meaningful experiments and interpreting the resulting data. Several key factors will influence the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride:
-
Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents, such as water and short-chain alcohols, are generally good solvents for polar solutes like amine hydrochlorides due to favorable dipole-dipole interactions and hydrogen bonding.[2][3] Conversely, non-polar solvents are less likely to be effective. The dielectric constant of the solvent is a key measure of its polarity.[2]
-
pH of the Medium: For ionizable compounds like amine hydrochlorides, the pH of the aqueous medium is a critical determinant of solubility.[1] The hydrochloride salt is the acidic form of the amine. In aqueous solution, it will exist in equilibrium with its free base. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (more soluble) to the non-ionized (less soluble) form at a given pH.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[3] This relationship is described by the van't Hoff equation. However, this is not a universal rule, and the effect of temperature must be determined empirically.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility, as different polymorphs will have different lattice energies.[2]
-
Common Ion Effect: In solutions already containing a common ion (in this case, chloride), the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride may be suppressed.[4] This is an important consideration when formulating in buffered solutions containing chloride salts.
Experimental Determination of Solubility: A Step-by-Step Approach
A multi-faceted experimental approach is necessary to comprehensively characterize the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. The following protocols are based on established methodologies for solubility determination.[5][6]
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid indication of suitable solvents for further quantitative analysis.
Protocol:
-
Add approximately 1-5 mg of (2,3-Dichlorophenyl)methanamine hydrochloride to a small test tube.
-
Add 1 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.
-
Observe and record whether the solid dissolves completely, partially, or remains insoluble.
-
Test a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of (2,3-Dichlorophenyl)methanamine hydrochloride to a series of sealed vials, each containing a known volume of a selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid phase. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of (2,3-Dichlorophenyl)methanamine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Analytical Methodologies for Quantification
Accurate and precise quantification of the dissolved solute is critical for reliable solubility data. HPLC with UV detection is a widely used and robust technique for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the signal is proportional to its concentration.
Typical HPLC-UV Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax) |
| Injection Volume | 10-20 µL |
Method Validation: The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and specificity for (2,3-Dichlorophenyl)methanamine hydrochloride.[7]
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for (2,3-Dichlorophenyl)methanamine Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | To be determined | To be determined |
| Water | 37 | To be determined | To be determined |
| 0.1 M HCl | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2,3-Dichlorophenyl)methanamine hydrochloride was not found, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the SDS for the related compound 1-(2,3-Dichlorophenyl)piperazine hydrochloride, it may cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. By adhering to the principles of sound experimental design and employing validated analytical methodologies, researchers can generate high-quality solubility data. This information is indispensable for guiding formulation development, optimizing manufacturing processes, and ultimately, advancing promising drug candidates from the laboratory to the clinic. The logical progression from theoretical understanding to practical application outlined herein empowers scientists to confidently and accurately characterize this critical physicochemical property.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors That Affect Solubility. Retrieved from [Link]
- Avdeef, A. (2012).
- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
- U.S. Pharmacopeial Convention. (2023).
- Brouwers, J., Mols, R., & Augustijns, P. (2009). In vitro and in situ methods for the evaluation of intestinal drug absorption. Methods and Principles in Medicinal Chemistry, 40, 175-202.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
-
PubChem. (n.d.). (2,3-Dichlorophenyl)piperazine, chloride. Retrieved from [Link]
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine monohydrochloride.
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of (2,3-Dichlorophenyl)methanamine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly selective borane-mediated nitrile reduction, complex hydrolysis, and salt precipitation.
Executive Summary & Mechanistic Rationale
(2,3-Dichlorophenyl)methanamine (commonly known as 2,3-dichlorobenzylamine) is a highly versatile building block utilized in the synthesis of farnesyl protein transferase inhibitors[1] and novel anti-influenza A agents[2].
In the landscape of organic synthesis, the reduction of halogenated benzonitriles to their corresponding primary benzylamines presents a strict chemoselectivity challenge. Traditional catalytic hydrogenation (e.g., using Pd/C with H₂ gas) frequently induces hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring. Conversely, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) pose significant safety hazards upon scale-up due to highly exothermic quenching and the generation of pyrophoric byproducts.
The Causality of Reagent Choice: To circumvent these issues, this protocol utilizes the Borane-Dimethylsulfide (BH₃·DMS) complex. Borane acts as an electrophilic reducing agent, coordinating with the nitrile nitrogen before delivering hydride equivalents. This pathway is exceptionally chemoselective, smoothly reducing the nitrile while leaving the aryl chlorides completely intact[2].
The Causality of the Hydrolysis Step: A critical, often overlooked step in borane reductions is the post-reaction hydrolysis. The initial product is a highly stable borane-amine complex. Simple aqueous quenching is insufficient; a rigorous acidic reflux (using 6M HCl) is mandatory to hydrolyze the robust B–N bond and liberate the amine[2].
The Causality of Salt Formation: The free base of 2,3-dichlorobenzylamine is an oil that is prone to air-oxidation and degradation. Converting it to the hydrochloride salt leverages the differential solubility of the compound, yielding a highly pure, bench-stable crystalline solid and entirely bypassing the need for tedious silica gel chromatography[1].
Reaction Pathway
Chemical mechanism and reaction pathway for the synthesis of the target hydrochloride salt.
Materials and Reagents
| Chemical Name | Molecular Weight | Equivalents | Amount | Role |
| 2,3-Dichlorobenzonitrile | 172.01 g/mol | 1.0 eq | 1.72 g (10.0 mmol) | Starting Material |
| Borane-Dimethylsulfide (10 M) | 75.97 g/mol | 2.0 eq | 2.0 mL (20.0 mmol) | Reducing Agent |
| Tetrahydrofuran (Anhydrous) | 72.11 g/mol | - | 20 mL | Reaction Solvent |
| Hydrochloric Acid (6 M, aq) | 36.46 g/mol | Excess | 15 mL | Complex Hydrolysis |
| Sodium Hydroxide (2 M, aq) | 40.00 g/mol | Excess | As needed | Basification |
| Ethyl Acetate | 88.11 g/mol | - | 3 × 20 mL | Extraction Solvent |
| HCl in Isopropanol (5-6 M) | - | Excess | 2.5 mL | Salt Precipitation |
Step-by-Step Experimental Protocol
Phase 1: Setup and Borane Reduction
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry nitrogen or argon.
-
Dissolution: Dissolve 2,3-dichlorobenzonitrile (1.72 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.
-
Reagent Addition: Slowly add the Borane-Dimethylsulfide complex (10.0 M, 2.0 mL, 20.0 mmol) dropwise via a gas-tight syringe.
-
Expert Insight: Perform this step in a well-ventilated fume hood. The displacement of dimethyl sulfide (DMS) generates a strong stench. Routing the exhaust through a bleach scrubber is highly recommended to neutralize the DMS odor.
-
-
Reduction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 66 °C) for 6 hours.
Phase 2: Complex Hydrolysis and Free Base Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature, then place it back into the ice-water bath (0 °C).
-
Quenching: Carefully quench the reaction by the dropwise addition of 6M aqueous HCl (15 mL).
-
Expert Insight: Vigorous hydrogen gas evolution will occur as excess borane is destroyed. Add the acid slowly to prevent the reaction from boiling over.
-
-
Hydrolysis Reflux: Heat the quenched acidic mixture to reflux for 4 hours.
-
Causality Check: This extended acidic reflux is strictly required. Without it, the borane-amine complex remains intact and will be lost in the aqueous layer during extraction[2].
-
-
Concentration: Cool the mixture and concentrate it in vacuo to remove the THF.
-
Basification: Cool the remaining aqueous residue to 0 °C and slowly adjust the pH to 10 using 2M NaOH (aq).
-
Extraction: Extract the alkaline aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Precipitation
-
Dissolution: Dissolve the crude (2,3-dichlorophenyl)methanamine free base in a minimum volume of dry Isopropanol (approx. 5 mL).
-
Precipitation: Cool the solution to 0 °C and add a solution of HCl in Isopropanol (5-6 M, 2.5 mL) dropwise. A white precipitate will begin to form immediately[1].
-
Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.
-
Isolation: Filter the resulting white crystalline solid through a sintered glass funnel, wash the filter cake with cold diethyl ether (10 mL), and dry under high vacuum to afford the final product.
Experimental Workflow Diagram
Step-by-step experimental workflow for the borane-mediated reduction and salt precipitation.
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the protocol, the final isolated product must be validated against the following expected analytical parameters. The absence of a nitrile peak (~2220 cm⁻¹) in IR and the presence of the downfield ammonium protons in NMR confirm successful conversion and salt formation.
| Parameter | Expected Value / Description |
| Appearance | White crystalline solid |
| Molecular Weight | 212.50 g/mol (Salt) / 176.04 g/mol (Free Base) |
| Expected Yield | 75 - 85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, -NH₃⁺), 7.68 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.62 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 4.15 (s, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 134.5, 132.1, 131.5, 130.2, 129.8, 128.5, 40.2 |
| MS (ESI+) | m/z 176.0 [M+H]⁺ (Observed as the ionized free base) |
References
-
Title: Imidazole-containing inhibitors of farnesyl protein transferase - EP 0675112 A1 Source: European Patent Office URL: [1]
-
Title: Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein Source: RSC Advances (2020, 10, 4446-4454) URL: [Link][2]
Sources
High-yield synthesis of (2,3-Dichlorophenyl)methanamine hydrochloride
Application Note: High-Yield Synthesis and Isolation of (2,3-Dichlorophenyl)methanamine Hydrochloride
Executive Summary
(2,3-Dichlorophenyl)methanamine hydrochloride (CAS: 72955-01-2) is a critical building block in medicinal chemistry, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as anagrelide analogs and various CNS-active therapeutics[1]. The presence of the ortho-chloro substituent introduces significant steric hindrance and electronic deactivation, complicating standard amination protocols. This application note details two optimized, scalable, and self-validating synthetic pathways designed to maximize yield (>85%) while strictly avoiding the common pitfall of hydrodehalogenation.
Mechanistic Rationale & Route Selection
When synthesizing halogenated benzylamines, the choice of the reducing agent dictates the purity profile of the final product. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) of halogenated benzonitriles frequently results in the cleavage of the carbon-chlorine bonds, particularly at the sterically crowded ortho-position. To preserve the 2,3-dichloro substitution pattern, we recommend two highly chemoselective routes:
-
Method A: Reductive Amination of 2,3-Dichlorobenzaldehyde. This route utilizes ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). Causality: A 10-fold excess of NH₄OAc is employed to drive the thermodynamic equilibrium entirely toward the primary imine, suppressing the formation of secondary amine dimers. NaBH₃CN is selected over sodium borohydride (NaBH₄) because it is stable at the slightly acidic pH (5–6) required for imine formation. It selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde[2].
-
Method B: Borane-Mediated Reduction of 2,3-Dichlorobenzonitrile. This route utilizes Borane-Tetrahydrofuran (BH₃·THF). Causality: BH₃·THF is exceptionally chemoselective for nitriles over aryl halides. Unlike lithium aluminum hydride (LiAlH₄), which is fiercely reactive and can trigger partial dechlorination, borane smoothly reduces the nitrile to form a highly stable amine-borane complex. A subsequent strong acid hydrolysis step is mechanistically required to cleave the robust boron-nitrogen bond and release the free amine[3].
Quantitative Route Comparison
Table 1: Comparative Analysis of Synthesis Pathways
| Parameter | Method A: Reductive Amination | Method B: Nitrile Reduction |
| Starting Material | 2,3-Dichlorobenzaldehyde | 2,3-Dichlorobenzonitrile |
| Primary Reagents | NH₄OAc, NaBH₃CN, MeOH | BH₃·THF, MeOH, HCl |
| Reaction Time | 16 Hours (Ambient) | 6 Hours (Reflux) |
| Risk of Dimerization | Low (Suppressed by excess NH₄OAc) | Very Low |
| Crude Yield | 85 - 88% | 89 - 92% |
| Purity (HPLC) | > 98.5% | > 99.0% |
| Scalability | Excellent (Mild conditions) | Good (Requires anhydrous setup) |
Experimental Workflow
Workflow comparing Reductive Amination and Nitrile Reduction for 2,3-Dichlorobenzylamine HCl.
Step-by-Step Methodologies
Protocol A: Reductive Amination (One-Pot Method)
-
Imine Formation: Dissolve 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in anhydrous methanol (150 mL). Add ammonium acetate (44.0 g, 571 mmol, 10 eq.) in one portion. Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The solution will turn slightly yellow. TLC (Hexane:EtOAc 8:2) should confirm the disappearance of the aldehyde (Rf ~0.6) and the appearance of a highly polar baseline spot (the iminium intermediate).
-
-
Reduction: Cool the reaction flask to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (5.38 g, 85.6 mmol, 1.5 eq.) portion-wise over 15 minutes to control the evolution of hydrogen gas.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Workup & Free Base Isolation: Quench the reaction by carefully adding 1M NaOH (100 mL) until the pH reaches >10. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
-
Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (100 mL). Cool to 0 °C and add 2M HCl in diethyl ether (40 mL) dropwise.
-
Self-Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon HCl addition, confirming successful salt formation. Filter, wash with cold ether, and dry under vacuum to afford the product.
-
Protocol B: Borane-Mediated Nitrile Reduction
-
Reduction: Suspend 2,3-dichlorobenzonitrile (10.0 g, 58.1 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool to 0 °C. Dropwise, add a 1.0 M solution of BH₃·THF (175 mL, 175 mmol, 3 eq.).
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (65 °C) for 4 hours.
-
Quenching & Complex Cleavage: Cool the reaction to 0 °C. Carefully add methanol (40 mL) dropwise.
-
Self-Validation Checkpoint: Vigorous effervescence will occur as excess borane is destroyed. Wait until bubbling completely ceases.
-
-
Hydrolysis: Add 6M aqueous HCl (60 mL) and heat the mixture to reflux for 1 hour.
-
Self-Validation Checkpoint: The mixture will transition from a cloudy suspension to a clear, homogeneous solution, visually confirming the complete cleavage of the insoluble amine-borane complex.
-
-
Isolation: Cool to room temperature, concentrate to remove THF/MeOH, and basify the aqueous residue with 50% NaOH to pH 12. Extract with DCM (3 × 100 mL), dry over Na₂SO₄, and concentrate.
-
Salt Formation: Dissolve the resulting oil in isopropanol (50 mL) and bubble dry HCl gas through the solution (or add 4M HCl in dioxane) until precipitation is complete. Filter and dry to yield the pure hydrochloride salt.
Analytical Validation Data
To ensure the structural integrity of the synthesized (2,3-Dichlorophenyl)methanamine hydrochloride, validate the batch against the following standard analytical parameters.
Table 2: Standard Analytical Characterization
| Analytical Technique | Expected Result / Spectral Data |
| Appearance | White to off-white crystalline powder |
| Melting Point | 266 - 267 °C[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, -NH₃⁺), 7.68 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.62 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.45 (t, J = 7.9 Hz, 1H, Ar-H), 4.20 (s, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 134.4, 132.1, 131.5, 130.8, 129.2, 128.5, 40.2 |
| Mass Spectrometry (ESI+) | [M - Cl]⁺ calculated for C₇H₈Cl₂N⁺: 176.00; Found: 176.05 |
References
- EP1700859A2 - Method for the manufacture of anagrelide. Google Patents.
- (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2. Sigma-Aldrich.
- Aromatic nucleophilic substitution. 11. Effects of ortho substituents. Researcher.Life.
Sources
Comprehensive Analytical Strategy for the Purity Assessment of (2,3-Dichlorophenyl)methanamine Hydrochloride
Introduction & Chemical Context
(2,3-Dichlorophenyl)methanamine hydrochloride (CAS 72955-01-2), also known as 2,3-dichlorobenzylamine hydrochloride, is a critical synthetic intermediate[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazole-containing farnesyl protein transferase inhibitors investigated for oncology applications[2].
Ensuring the high purity of this primary amine salt is paramount. Trace organic impurities, unreacted starting materials (e.g., 2,3-dichlorobenzonitrile), or residual solvents can propagate through synthetic pathways, generating genotoxic or yield-limiting byproducts. This application note details a robust, self-validating analytical framework grounded in international regulatory guidelines to ensure the chemical integrity of this compound.
Regulatory Framework & Impurity Thresholds
Under the ICH Q3A(R2) guideline, the control strategy for new drug substances requires the rigorous profiling of actual and potential impurities[3]. For an API utilizing this intermediate, assuming a maximum daily dose of ≤ 2g, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%[3][4]. Consequently, the analytical methods developed must demonstrate a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold to ensure regulatory compliance.
Method validation is executed in strict adherence to ICH Q2(R2), which modernizes the validation lifecycle and emphasizes the procedure's fitness for its intended purpose across accuracy, precision, and robustness[5][6].
Analytical workflow for purity assessment of (2,3-Dichlorophenyl)methanamine HCl.
Chromatographic Strategy: Causality & Method Design
HPLC-UV for Organic Impurities and Assay
Primary benzylamines are notorious for peak tailing in reversed-phase liquid chromatography (RPLC). This occurs due to electrostatic interactions between the protonated amine and ionized residual silanols on the silica support.
Causality-Driven Choices:
-
Stationary Phase: A sterically protected, densely end-capped C18 column is selected to physically shield residual silanols from the analyte.
-
Mobile Phase pH: An acidic modifier (0.1% Trifluoroacetic acid, TFA) is employed. At pH ~2.0, the silanol groups (pKa ~4.5) are fully protonated (neutralized), and the primary amine (pKa ~9.0) is fully protonated. This prevents secondary ion-exchange interactions, ensuring sharp, symmetrical peaks necessary for accurate integration at the 0.05% threshold.
-
Detection: UV detection at 220 nm captures the π-π* transitions of the dichlorobenzene ring, offering high sensitivity for the parent compound and structurally related impurities.
Headspace GC-FID for Residual Solvents
The synthesis of (2,3-Dichlorophenyl)methanamine often involves solvents like tetrahydrofuran (THF), methanol, or dimethylformamide (DMF)[2]. Causality-Driven Choices: Direct injection of a hydrochloride salt into a hot GC inlet (e.g., 250°C) causes thermal decomposition, fouling the liner and column with corrosive HCl gas and amine degradation products. Headspace (HS) sampling prevents the non-volatile salt from entering the GC system, isolating only the volatile residual solvents for clean, reproducible analysis.
Experimental Protocols
Protocol A: HPLC-UV Purity and Assay
1. Reagent Preparation:
-
Diluent: Mix Milli-Q Water and HPLC-grade Acetonitrile (ACN) in an 80:20 (v/v) ratio.
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q Water.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ACN.
2. Standard & Sample Preparation:
-
Assay Standard: Dissolve an accurately weighed (2,3-Dichlorophenyl)methanamine HCl reference standard in Diluent to achieve 1.0 mg/mL.
-
Sensitivity Standard (LOQ): Dilute the Assay Standard to 0.0005 mg/mL (representing 0.05% of the nominal sample concentration).
-
Sample Preparation: Weigh 50.0 mg of the batch sample into a 50 mL volumetric flask, dissolve, and make up to volume with Diluent (1.0 mg/mL).
3. Chromatographic Conditions:
-
Column: End-capped C18, 150 × 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Table 1: HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 90 | 10 | Isocratic hold (Equilibration) |
| 5.0 | 90 | 10 | Isocratic hold |
| 20.0 | 40 | 60 | Linear gradient (Impurity elution) |
| 25.0 | 10 | 90 | Column wash |
| 25.1 | 90 | 10 | Return to initial |
| 32.0 | 90 | 10 | Re-equilibration |
4. System Suitability Test (Self-Validation): Inject the Assay Standard six times. The system is validated for routine use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.
Protocol B: Argentometric Titration for Hydrochloride Content
While HPLC quantifies the organic moiety, the exact stoichiometry of the hydrochloride salt must be verified to ensure accurate molar dosing in subsequent synthetic steps.
1. Preparation: Dissolve 200 mg of the sample in 50 mL of a Methanol/Water (1:1 v/v) mixture.
2. Titration: Titrate with standardized 0.1 M Silver Nitrate (
Validation Parameters & Acceptance Criteria (ICH Q2(R2))
To ensure the analytical procedure is fit for its intended purpose, it must be validated against the parameters defined in ICH Q2(R2)[5][7]. The quantitative data requirements are summarized below.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known impurities. | No interference at the retention time of the main peak. Resolution ( |
| Linearity | 5 concentration levels (LOQ to 120% of nominal). | Correlation coefficient ( |
| Accuracy (Recovery) | Spike impurities at 50%, 100%, and 150% of specification. | Mean recovery between 95.0% and 105.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% level. | RSD of assay ≤ 2.0%. RSD of impurities ≤ 10.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach. | LOD S/N ≥ 3:1. LOQ S/N ≥ 10:1 (Must be ≤ 0.05% threshold). |
| Robustness | Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±10%). | System suitability criteria met; no significant change in impurity profile. |
Conclusion
This multi-modal analytical strategy ensures the rigorous purity assessment of (2,3-Dichlorophenyl)methanamine hydrochloride. By aligning the chromatographic chemistry with the physicochemical properties of the molecule—specifically mitigating silanol interactions and avoiding thermal degradation of the salt—laboratories can confidently profile impurities. Adherence to ICH Q2(R2) and Q3A(R2) guidelines guarantees that this intermediate is thoroughly qualified for downstream pharmaceutical synthesis.
References
-
Impurities in new drug substances Q3A (R2) - ICH, ich.org,[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH, ich.org, [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl, mastercontrol.com, [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team, lejan-team.com,[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline, europa.eu,[Link]
-
Imidazole-containing inhibitors of farnesyl protein transferase - European Patent Office - EP 0675112 A1, googleapis.com,[Link]
Sources
- 1. 72955-01-2|(2,3-Dichlorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. database.ich.org [database.ich.org]
- 4. lejan-team.com [lejan-team.com]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Throughput Parallel Synthesis Utilizing (2,3-Dichlorophenyl)methanamine Hydrochloride
Target Audience: Medicinal Chemists, Automation Scientists, and Drug Discovery Professionals Focus: Library generation, solid-supported scavenging, and self-validating high-throughput workflows.
Introduction & Physicochemical Rationale
In the landscape of combinatorial chemistry and drug discovery, benzylamine building blocks are ubiquitous for generating structurally diverse libraries of amides, secondary/tertiary amines, and ureas. Specifically, the 2,3-dichlorobenzyl moiety is highly valued in medicinal chemistry for its unique steric shielding, lipophilicity, and potential for halogen bonding within target protein pockets[1].
(2,3-Dichlorophenyl)methanamine hydrochloride (CAS: 72955-01-2) is the preferred form of this building block for automated parallel synthesis[2].
The Causality of the Hydrochloride Salt
Why utilize the HCl salt rather than the free base in automated arrays?
-
Oxidative Stability: Free primary benzylamines are susceptible to atmospheric oxidation, gradually converting to imines or benzaldehydes upon prolonged storage.
-
Atmospheric Scavenging: Free amines readily react with atmospheric CO₂ to form insoluble carbamate salts, altering the effective molarity of stock solutions.
-
Rheological Properties: The HCl salt is a highly crystalline, free-flowing powder (Melting Point: 266-267 °C)[2], making it ideal for precision solid-dispensing robots (e.g., Chemspeed or Unchained Labs platforms) without the hygroscopic clumping observed in free bases.
Note: The use of the HCl salt mandates the inclusion of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) in all reaction protocols to liberate the nucleophilic free amine in situ.
Strategic Workflow in Parallel Synthesis
The bottleneck in parallel synthesis is rarely the reaction itself, but rather the purification of hundreds of compounds simultaneously. To create a self-validating system , traditional column chromatography must be eliminated. This is achieved through the strategic use of Polymer-Supported (PS) Scavengers [3].
By intentionally using a stoichiometric excess of one reagent to drive the reaction to 100% conversion, the unreacted excess can be selectively sequestered by a functionalized macroscopic resin. A simple filtration step then yields the highly pure target compound[4].
Fig 1: Reaction-filtration workflow using polymer-supported scavengers.
Validated Experimental Protocols
The following protocols are designed for 96-well deep-well plates or parallel reaction blocks (e.g., Radleys Carousel). They utilize a "catch-and-release" or "scavenge-to-purity" methodology.
Protocol A: High-Throughput Amide Bond Formation
This protocol utilizes a slight excess of the amine building block to ensure complete consumption of the diverse carboxylic acid library.
Reagents per well:
-
Carboxylic Acid (Library variable): 0.10 mmol (1.0 eq)
-
(2,3-Dichlorophenyl)methanamine HCl: 0.12 mmol (1.2 eq)
-
HATU (Coupling agent): 0.12 mmol (1.2 eq)
-
DIPEA: 0.35 mmol (3.5 eq) — Causality: 1.0 eq neutralizes the amine HCl, 1.0 eq neutralizes the acid, 1.0 eq activates HATU, 0.5 eq excess maintains basicity.
-
Solvent: Anhydrous DMF (1.0 mL)
Step-by-Step Methodology:
-
Dispense: Add the carboxylic acid library to the reaction block.
-
Activate: Add HATU and DIPEA in DMF. Shake at 25 °C for 15 minutes to form the active OAt-ester.
-
Couple: Dispense (2,3-Dichlorophenyl)methanamine HCl as a solution in DMF/DIPEA. Seal and agitate at 25 °C for 12 hours.
-
Scavenge (Self-Validation Step): To remove the unreacted 2,3-dichlorobenzylamine, add PS-Isocyanate resin (0.25 mmol, ~3 eq based on excess amine) to each well. To remove acidic byproducts (HOAt), add PS-Carbonate resin (0.30 mmol). Agitate for 4 hours at room temperature[4].
-
Isolate: Filter the suspension through a 96-well frit plate into a collection block. Wash resins with DCM (2 × 1 mL).
-
Concentrate: Evaporate the filtrate using a centrifugal evaporator to yield the pure amide.
Protocol B: Parallel Reductive Amination
Reductive amination is highly chemoselective and tolerates a wide range of functional groups. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature, preventing the over-reduction of aldehydes to alcohols[5].
Reagents per well:
-
Aldehyde/Ketone (Library variable): 0.10 mmol (1.0 eq)
-
(2,3-Dichlorophenyl)methanamine HCl: 0.15 mmol (1.5 eq) — Excess drives imine formation.
-
DIPEA: 0.15 mmol (1.5 eq)
-
NaBH(OAc)₃: 0.20 mmol (2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (1.5 mL)
Step-by-Step Methodology:
-
Imine Formation: Dispense the carbonyl compound, the amine HCl salt, and DIPEA into the reaction wells. Agitate for 2 hours at room temperature to allow imine/enamine equilibration. Note: The slight acidity of the reaction mixture (buffered by the amine/HCl/DIPEA equilibrium) catalyzes imine formation.
-
Reduction: Add NaBH(OAc)₃ as a solid or slurry. Agitate at 25 °C for 16 hours[5].
-
Quench & Scavenge: Quench the reaction with 100 µL of Methanol. To remove the 0.05 mmol excess of (2,3-Dichlorophenyl)methanamine, add PS-Benzaldehyde resin (0.20 mmol, 4 eq based on excess). The aldehyde resin forms a covalent imine bond with the primary amine, sequestering it to the solid phase[6]. Agitate for 6 hours.
-
Isolate: Filter through a frit plate, wash with DCE, and evaporate to yield the secondary amine library.
Scavenger Resin Selection Matrix
To maintain the self-validating nature of these protocols, selecting the correct polymer-supported scavenger is critical. Table 1 summarizes the quantitative parameters for resin deployment.
| Scavenger Resin Type | Target Impurity to Sequester | Typical Loading Capacity | Equivalents Required | Reaction Time |
| PS-Isocyanate | Excess primary/secondary amines | 1.5 - 1.8 mmol/g | 3.0 - 4.0 eq | 2 - 4 hours |
| PS-Benzaldehyde | Excess primary amines (highly selective) | 1.2 - 2.0 mmol/g | 3.0 - 4.0 eq | 4 - 6 hours |
| PS-Trisamine | Excess electrophiles (acid chlorides, isocyanates) | 3.0 - 4.0 mmol/g | 3.0 - 5.0 eq | 2 - 4 hours |
| PS-Carbonate | Acidic byproducts (e.g., HOAt, HOBt, HCl) | 2.5 - 3.5 mmol/g | 4.0 - 6.0 eq | 1 - 2 hours |
Data synthesized from established combinatorial purification methodologies[6],[4].
Analytical Quality Control (QC)
In parallel synthesis, traditional TLC is unscalable. The library must be validated using high-throughput UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) coupled with an ELSD (Evaporative Light Scattering Detector) .
-
Causality for ELSD: UV detection is biased by the extinction coefficient of the specific library appendage. Because the 2,3-dichlorobenzyl moiety lacks strong, distinct chromophores compared to highly conjugated systems, UV integration alone may misrepresent purity. ELSD provides a mass-proportional signal, ensuring that non-UV-active impurities (like aliphatic byproducts or residual DIPEA salts) are accurately quantified.
-
Mass Signature: The presence of two chlorine atoms in the building block provides a distinct isotopic signature in the mass spectrometer. The target compounds will exhibit a classic M, M+2, M+4 isotopic cluster in a 9:6:1 ratio, providing an immediate visual confirmation of the successful incorporation of the (2,3-dichlorophenyl)methanamine moiety.
References
-
Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]
-
Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]
-
Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems Source: PubMed (National Institutes of Health) URL:[Link]
-
Cardioprotective inhibitors of reperfusion injury - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. Cardioprotective inhibitors of reperfusion injury - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2 [sigmaaldrich.com]
- 3. Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in (2,3-Dichlorophenyl)methanamine hydrochloride reactions
Welcome to the Advanced Synthesis Support Center. The reduction of 2,3-dichlorobenzonitrile to (2,3-dichlorophenyl)methanamine (also known as 2,3-dichlorobenzylamine) and its subsequent hydrochloride salt formation presents unique chemoselectivity challenges. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve low-yield bottlenecks.
Mechanistic Troubleshooting Guide
Issue 1: Significant Dehalogenation (Loss of Chlorine)
-
Causality: When utilizing standard palladium on carbon (Pd/C) for catalytic hydrogenation, the highly active Pd surface readily inserts into the aryl C–Cl bonds (especially those ortho/meta to the directing groups), leading to hydrodehalogenation.
-
Solution: Transition away from Pd/C. Use Raney Nickel or specialized iron-based heterogeneous catalysts. If noble metals must be used, conducting the hydrogenation in the presence of an acidic catalytic medium (e.g., concentrated HCl or glacial acetic acid) significantly inhibits the dehalogenation of chlorinated benzenoid compounds[1].
Issue 2: Dimerization to Secondary Amines
-
Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate. Before this imine is fully reduced to the primary amine, it can undergo nucleophilic attack by the already-formed primary amine. This ejects ammonia and forms a secondary imine, which reduces to an unwanted secondary amine dimer.
-
Solution: Introduce a high partial pressure of anhydrous ammonia (NH₃) into the reaction vessel (e.g., 5–7 bar NH₃). According to Le Chatelier's principle, excess ammonia suppresses the condensation of the primary amine with the imine intermediate, driving the equilibrium toward the primary amine[2].
Issue 3: Poor Hydrochloride Salt Crystallization
-
Causality: (2,3-Dichlorophenyl)methanamine is highly soluble in polar organic solvents. Using aqueous HCl introduces water, which hydrates the amine salt and prevents crystallization, leading to an oily residue.
-
Solution: Utilize anhydrous HCl gas dissolved in a non-polar or moderately polar ethereal solvent (like 1,4-dioxane or diethyl ether) to force the immediate precipitation of the (2,3-dichlorophenyl)methanamine hydrochloride salt.
Diagnostic workflow for troubleshooting low yields in chlorobenzylamine synthesis.
Quantitative Data Presentation
The table below summarizes the expected yield profiles and side-reaction frequencies when reducing 2,3-dichlorobenzonitrile under various catalytic conditions.
| Catalyst System | Additive | Conversion (%) | Primary Amine Yield (%) | Secondary Amine (%) | Dehalogenation (%) |
| 10% Pd/C | None | >99 | 35 | 15 | 50 |
| 10% Pd/C | Glacial Acetic Acid | >99 | 65 | 10 | <5 |
| Raney Nickel | None | 95 | 55 | 40 | <1 |
| Raney Nickel | 5 bar NH₃ | >99 | 92 | <2 | <1 |
| Fe-Nanoparticles | 5-7 bar NH₃ | 90 | 85 | <5 | <1 |
(Note: Data synthesized from standard chlorobenzonitrile reduction profiles[1][2])
Mechanistic pathway of nitrile reduction highlighting the dimerization side-reaction.
Self-Validating Experimental Protocol
Optimized Synthesis of (2,3-Dichlorophenyl)methanamine Hydrochloride
Phase 1: Catalytic Hydrogenation
-
Preparation: In a high-pressure autoclave, dissolve 10.0 g of 2,3-dichlorobenzonitrile in 100 mL of anhydrous methanol.
-
Catalyst & Additive Loading: Add 1.0 g of washed Raney Nickel slurry. Inject anhydrous NH₃ gas until a pressure of 5 bar is reached.
-
Validation Check: Ensure the system holds pressure for 10 minutes without dropping; this confirms vessel integrity and prevents NH₃ escape, which is critical for suppressing dimerization.
-
-
Hydrogenation: Pressurize the vessel with H₂ to 30 bar. Heat to 60°C with vigorous stirring.
-
Validation Check: Monitor the H₂ pressure gauge. A steady pressure drop indicates active reduction. The reaction is complete when H₂ consumption ceases (typically 4-6 hours).
-
-
Workup: Vent the gases safely. Filter the mixture through a pad of Celite to remove the Raney Nickel.
-
Validation Check: The filtrate must be completely clear and free of black suspended particles to prevent metal contamination in the final salt. Concentrate the filtrate under reduced pressure to yield the crude freebase amine.
-
Phase 2: Anhydrous Salt Formation 5. Solvent Exchange: Dissolve the crude (2,3-dichlorophenyl)methanamine freebase in 50 mL of anhydrous diethyl ether. 6. Precipitation: Under a nitrogen atmosphere and vigorous stirring, slowly add 4.0 M HCl in 1,4-dioxane dropwise.
-
Validation Check: A dense white precipitate should form immediately upon contact. If the solution turns cloudy but oils out, trace moisture is present.
-
Isolation: Stir for 30 minutes at 0°C to maximize crystallization. Filter the white solid, wash with cold anhydrous ether, and dry under vacuum at 40°C.
-
Validation Check: The final product should be a free-flowing white powder with a melting point of 266-267°C, matching the analytical standard for (2,3-dichlorophenyl)methanamine hydrochloride.
-
Frequently Asked Questions (FAQs)
Q: Can I use LiAlH₄ or Borane-THF instead of catalytic hydrogenation? A: Yes. Stoichiometric reductants like Borane-THF or LiAlH₄ completely bypass the dehalogenation risk associated with noble metals. However, they are highly moisture-sensitive, generate stoichiometric metal waste, and require rigorous anhydrous conditions. For scale-up, catalytic hydrogenation with Raney Ni/NH₃ is preferred.
Q: My GC-MS shows a peak with a mass of ~141 Da. What is this? A: A mass of 141 Da corresponds to the dehalogenated byproduct (e.g., 2-chlorobenzylamine or 3-chlorobenzylamine), indicating the loss of one chlorine atom (M - 34 Da). You must switch to a less aggressive catalyst or add an acidic inhibitor[1].
Q: Why is my isolated hydrochloride salt slightly yellow and sticky? A: This is a classic sign of trace water during the salt formation step, or the co-precipitation of the secondary amine impurity. Ensure your HCl source is strictly anhydrous (e.g., HCl in dioxane) and recrystallize the crude salt from hot ethanol/ethyl acetate.
References
- Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL
-
Title: Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Stability & Handling of (2,3-Dichlorophenyl)methanamine Hydrochloride
Welcome to the Technical Support Center for (2,3-Dichlorophenyl)methanamine hydrochloride (commonly referred to as 2,3-dichlorobenzylamine HCl or 2,3-DCBA HCl). As a critical building block in drug discovery—most notably utilized in the synthesis of [1]—understanding the pH-dependent behavior of this compound is essential for preventing experimental failures.
This guide is designed by our Senior Application Scientists to provide researchers with field-proven troubleshooting strategies, causality-driven protocols, and fundamental stability data.
Core Principles of pH-Dependent Stability
The stability, solubility, and reactivity of 2,3-DCBA are entirely dictated by its protonation state. As an amine hydrochloride salt, the nitrogen's lone pair is engaged in a coordinate covalent bond with a proton. According to fundamental [2], this protonation fundamentally alters the molecule's physical properties.
Physicochemical Profile Comparison
| Parameter | Acidic Conditions (pH < 5) | Basic Conditions (pH > 10) |
| Dominant Species | Protonated ammonium salt ( | Neutral free amine ( |
| Aqueous Solubility | High (>50 mg/mL) | Low (Precipitates or forms an oil) |
| Organic Solubility | Very Low | High (Soluble in DCM, EtOAc, Ether) |
| Chemical Stability | Highly stable (Resists oxidation/CO2) | Prone to oxidative deamination & carbamate formation |
| Nucleophilicity | Non-reactive (Lone pair is protonated) | Highly reactive (Lone pair is available) |
Experimental Workflow & State Equilibrium
The following diagram illustrates the logical workflow for handling 2,3-DCBA based on the pH of the environment.
pH-dependent equilibrium and workflow pathways for 2,3-DCBA.
Troubleshooting & FAQs
Q: Why does my aqueous solution of 2,3-DCBA HCl become cloudy when adjusting to physiological pH (7.4)? A: The cloudiness is the precipitation of the free base. 2,3-DCBA has a pKa of approximately 9.0. At pH 7.4, a significant fraction of the amine begins to deprotonate. Because the free base lacks the ionic charge of the hydrochloride salt, its hydration sphere collapses, drastically reducing its aqueous solubility and causing it to "oil out" or precipitate. Solution: If physiological pH is required for a biological assay, maintain the compound in a co-solvent system (e.g., 5-10% DMSO) to keep the transient free base in solution.
Q: My amide coupling reaction with 2,3-DCBA HCl and a carboxylic acid is failing. Why? A: A protonated amine cannot act as a nucleophile. In the hydrochloride salt form, the nitrogen's lone pair is tied up in a coordinate covalent bond with a proton. To participate in an amide coupling (e.g., using EDC/HOBt), the amine must be in its free base form. Solution: Add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the reaction mixture. The tertiary base will scavenge the HCl, liberating the primary amine's lone pair for nucleophilic attack.
Q: I am seeing severe peak tailing and retention time shifts in my HPLC analysis. How do I fix this? A: This occurs when the pH of your mobile phase is too close to the pKa of the amine, causing the compound to exist in a mixed protonation state. Furthermore, protonated amines interact strongly with residual acidic silanols on silica-based columns, causing peak tailing. Solution: Force the compound into a single ionization state. Use a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) to keep the amine fully protonated, and use an end-capped C18 column to block silanol interactions.
Q: How should I store the compound to prevent degradation? A: Store the compound in its hydrochloride salt form in a cool, desiccated environment. The free base is susceptible to oxidative deamination and can react with atmospheric carbon dioxide to form carbamates. As noted in standard [3], the hydrochloride salt protects the amine lone pair, rendering it chemically inert to these degradation pathways.
Self-Validating Experimental Protocols
Protocol A: Quantitative Free-Basing and Liquid-Liquid Extraction (LLE)
Objective: Convert the stable HCl salt into the reactive, organic-soluble free base for downstream synthesis.
-
Dissolution: Dissolve 1.0 g of 2,3-DCBA HCl in 10 mL of deionized water.
-
Causality: Water provides the high dielectric constant necessary to completely dissociate the ionic lattice of the salt.
-
-
Basification: Slowly add 1M NaOH dropwise under continuous stirring until the solution becomes persistently cloudy.
-
Causality: NaOH neutralizes the HCl, shifting the equilibrium entirely toward the lipophilic free base.
-
-
Validation Check 1: Test the aqueous layer with pH indicator paper. Ensure the pH is ≥ 11.
-
Causality: Operating at least 2 pH units above the amine's pKa (~9.0) ensures >99% conversion to the free base.
-
-
Extraction: Add 10 mL of Dichloromethane (DCM). Invert gently in a separatory funnel to partition the free base into the lower organic layer.
-
Validation Check 2: Drain the organic layer and add a second 10 mL volume of DCM to the aqueous layer. Extract again. Spot both organic extracts on a TLC plate (UV active at 254 nm due to the dichlorophenyl ring) to verify complete extraction from the aqueous phase.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (
) to remove residual water, then concentrate under reduced pressure.
Protocol B: HPLC Mobile Phase Optimization for Amine Salts
Objective: Achieve sharp, symmetrical peaks during purity analysis of 2,3-DCBA HCl.
-
Buffer Selection: Prepare a mobile phase A consisting of LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).
-
Causality: At pH 2.0, the amine is fully protonated. TFA acts as an ion-pairing agent, masking the positive charge and increasing retention on a reverse-phase column.
-
-
Stationary Phase: Select a fully end-capped C18 column.
-
Causality: End-capping minimizes the presence of residual acidic silanols on the silica support, which would otherwise ion-exchange with the protonated amine and cause severe peak tailing.
-
-
Validation Check: Inject a 1 mg/mL standard of the compound. Calculate the USP tailing factor of the resulting peak. A tailing factor of 0.9–1.2 validates that secondary silanol interactions have been successfully suppressed.
References
Technical Support Center: Preventing Byproduct Formation in Aripiprazole Synthesis
Welcome to the Aripiprazole Process Optimization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in aripiprazole manufacturing: chemoselectivity and byproduct suppression.
The synthesis of this atypical antipsychotic relies heavily on a convergent N-alkylation pathway 1. While the theoretical route is straightforward, scaling up frequently introduces complex impurity profiles that can compromise final API purity. This guide explains the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.
Synthesis Workflow & Byproduct Pathways
Fig 1. Aripiprazole synthesis workflow highlighting main reaction paths and byproduct divergence.
Section 1: The Dimerization Dilemma in Intermediate Synthesis
Q: Why am I seeing a high concentration of the dimer impurity (1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane) during the synthesis of the 7-BBQ intermediate? A: The reaction between 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) and 1,4-dibromobutane is a competing bimolecular nucleophilic substitution (SN2) 2. The dimer impurity forms when both electrophilic bromine atoms of 1,4-dibromobutane react with two separate nucleophilic 7-HQ molecules 2. This causality is driven by local concentration gradients and thermodynamics; if the local concentration of 7-HQ is too high, or if the reaction temperature exceeds 100°C, the double-displacement is thermodynamically favored over the desired mono-displacement.
Q: What is the proven methodology to suppress this dimer formation at the bench scale? A: You must enforce strict stoichiometric asymmetry and control phase dynamics.
Step-by-Step Protocol: Dimer-Suppressed 7-BBQ Synthesis
-
Stoichiometric Flooding: Charge the reactor with a minimum of 3.0 molar equivalents of 1,4-dibromobutane relative to 7-HQ 3. This floods the reaction matrix, statistically minimizing the chance that a mono-alkylated intermediate will encounter another 7-HQ molecule.
-
Biphasic Solvent System: Utilize a water/organic biphasic system with a mild base like potassium carbonate (K2CO3) 3.
-
Phase Transfer Catalysis (PTC): Introduce tetrabutylammonium bromide (TBAB). This transfers the phenoxide ion into the organic phase, accelerating the desired mono-alkylation at lower temperatures (refluxing around 90°C) and preventing high-temperature degradation.
-
Purification Contingency: If the dimer forms, it cannot be easily removed by standard crystallization. You must either use column chromatography or convert the crude aripiprazole later into an acid-addition salt (e.g., p-toluene sulfonate) to purge the bis-impurity 2.
Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clearer biphasic solution as the phenoxide is consumed. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the highly polar 7-HQ spot, validating the completion of the mono-alkylation before the dimer can accumulate.
Section 2: Mitigating Unreacted Intermediates in the Coupling Step
Q: My final coupling step leaves significant unreacted 1-(2,3-dichlorophenyl)piperazine (Impurity B). How do I drive this to completion? A: The coupling of 7-BBQ and 1-(2,3-dichlorophenyl)piperazine (DCPP) is sterically hindered. The secondary amine of the piperazine ring acts as the nucleophile targeting the electrophilic carbon of the bromobutoxy chain [[1]](). If the reaction stalls, it is due to poor leaving group ability or inadequate solvent polarity.
Q: What is the protocol for maximizing the yield of this N-alkylation? A: We employ the Finkelstein reaction principle to generate a more reactive intermediate in situ.
Step-by-Step Protocol: High-Yield Aripiprazole Coupling
-
Solvent Selection: Dissolve 7-BBQ (1.0 eq) in an aprotic polar solvent (e.g., Acetonitrile or DMF) which stabilizes the transition state 1.
-
Halogen Exchange: Add Sodium Iodide (NaI) (1.2 eq). The iodide ion displaces the bromide, forming a transient, highly reactive 7-(4-iodobutoxy) intermediate.
-
Amine Addition: Introduce DCPP (1.05 eq) and a non-nucleophilic organic base like Triethylamine (TEA) (1.5 eq) to scavenge the generated acid.
-
Thermal Control: Maintain the reaction strictly between 60°C and 80°C for 4-6 hours. Exceeding 80°C promotes oxidative degradation 4.
Self-Validation Checkpoint: Upon addition of NaI to the 7-BBQ solution in Acetonitrile, the immediate precipitation of fine, white NaBr salts serves as a visual, self-validating indicator that the Finkelstein halogen exchange has successfully generated the more reactive iodo-intermediate.
Fig 2. Logical parameter control for the SN2 coupling step to maximize yield.
Section 3: Managing Oxidative and Degradation Impurities
Q: During scale-up, we are detecting Dehydro-Aripiprazole and N-oxide impurities. What is the mechanistic cause? A: Aripiprazole is highly susceptible to oxidative metabolism and chemical oxidation. Dehydro-aripiprazole forms when the double bonds in the quinolinone ring or the piperazine linkage undergo oxidation . The N-oxide impurity (Impurity IX) forms at the tertiary nitrogen of the piperazine ring under oxidative stress 6. To mitigate this, purge the reactor with inert gas (Nitrogen or Argon) prior to the coupling step. Additionally, utilizing flow chemistry methods can drastically shorten reaction times, minimizing the thermal window in which oxidative degradation occurs 1.
Quantitative Summary of Aripiprazole Impurities
| Impurity Designation | Chemical Identity | Origin / Causality | Mitigation Strategy |
| Dimer Impurity (VI) | 1,4-Bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane | Over-alkylation of 7-HQ with 1,4-dibromobutane. | Use >3.0 eq of 1,4-dibromobutane; maintain temp <100°C; use PTC. |
| Impurity B (I) | 1-(2,3-Dichlorophenyl)piperazine | Incomplete conversion during the final SN2 coupling step. | Employ NaI catalyst (Finkelstein reaction); use aprotic polar solvents (DMF/MeCN). |
| Impurity IV | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Unreacted intermediate from Step 1. | Ensure complete consumption via excess DCPP; monitor via HPLC. |
| Dehydro-Aripiprazole | Oxidized Aripiprazole derivative | Thermal/oxidative degradation during prolonged heating. | Implement flow chemistry; inert gas purging; strict temp control (<80°C). |
| Impurity IX | N-oxide Aripiprazole derivative | Oxidation at the tertiary nitrogen of the piperazine ring. | Exclude oxygen; avoid excessive thermal stress. |
References
-
Kaczmarek, L. S., et al. "Optimization of aripiprazole synthesis". ptfarm.pl.[Link]
- "Process for the preparation of aripiprazole" (US20100130744A1).
- "Process for the manufacture of aripiprazole by using purified carbostyril compounds" (US20070213535A1).
-
"Chemical structures of aripiprazole and its impurities". ResearchGate. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. US20100130744A1 - Process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 3. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Challenges in the industrial scale production of (2,3-Dichlorophenyl)methanamine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the industrial-scale synthesis and purification of (2,3-Dichlorophenyl)methanamine hydrochloride .
Scaling up the production of halogenated benzylamines presents a unique set of chemoselectivity and thermodynamic challenges. Standard laboratory procedures—such as using Palladium on Carbon (Pd/C) for reduction or bubbling anhydrous HCl gas for salt formation—often fail disastrously at scale, leading to hydrodehalogenation, dimerization, and poor crystal morphology.
This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity industrial production.
Part 1: Core Reaction Pathways & Bottlenecks
The most economically viable industrial route to (2,3-Dichlorophenyl)methanamine is the catalytic hydrogenation of 2,3-dichlorobenzonitrile . However, this pathway is fraught with competing side reactions.
Reaction pathway of 2,3-dichlorobenzonitrile reduction highlighting primary side reactions.
Part 2: Troubleshooting Guide & Standardized Methodologies
Module A: Suppressing Hydrodehalogenation and Dimerization
The Problem: When scaling up nitrile reduction, two major impurities emerge: dehalogenated byproducts (loss of the chlorine atoms) and secondary amines (dimers). The Causality:
-
Hydrodehalogenation: Noble metals like Palladium (Pd) have a high affinity for oxidative addition into C-Cl bonds, cleaving the halogen from the aromatic ring before or during nitrile reduction[1].
-
Dimerization: The reduction of a nitrile proceeds via a highly reactive primary imine intermediate. The newly formed primary amine product can act as a nucleophile, attacking the imine to form a secondary amine (dimer) while expelling ammonia[2].
The Solution: To prevent hydrodehalogenation, Pd/C must be abandoned in favor of Platinum (Pt) supported on metal oxides (e.g., Pt/ZrO2) or doped Raney Nickel, which exhibit lower C-Cl insertion kinetics[3]. To prevent dimerization, the reaction must be run in an ammoniacal medium (which shifts the equilibrium away from the dimer) or an acidic medium (which protonates the primary amine, rendering it non-nucleophilic)[4].
Table 1: Quantitative Comparison of Catalytic Systems for 2,3-Dichlorobenzonitrile Reduction
| Catalyst System | Additive / Modifier | Conversion (%) | Chemoselectivity to Primary Amine (%) | Hydrodehalogenation (%) |
| 10% Pd/C | None | >99.0 | < 60.0 | > 30.0 |
| Raney Nickel | None | 95.0 | 75.0 | < 5.0 |
| Raney Nickel | NH₃ (5% in MeOH) | >98.0 | 95.0 | < 2.0 |
| 5% Pt/ZrO₂ | Acidic Medium | >99.0 | > 98.5 | < 0.5 |
Protocol 1: Optimized Pilot-Scale Hydrogenation of 2,3-Dichlorobenzonitrile This self-validating protocol utilizes Raney Nickel in an ammoniacal solvent to ensure chemoselectivity.
-
Reactor Preparation: Purge a Hastelloy pressure reactor with Nitrogen (N₂) three times to ensure an oxygen-free environment.
-
Substrate Charging: Dissolve 2,3-dichlorobenzonitrile (1.0 eq) in Methanol containing 5% w/w anhydrous ammonia. Causality: The excess ammonia suppresses the nucleophilic attack of the primary amine on the imine intermediate[2].
-
Catalyst Addition: Add washed Raney Nickel catalyst (10% w/w relative to substrate). Warning: Never allow Raney Ni to dry, as it is highly pyrophoric.
-
Hydrogenation: Purge the reactor with Hydrogen (H₂) three times. Pressurize to 10 bar H₂ and heat the jacket to 60°C.
-
Monitoring: Monitor the reaction via hydrogen uptake. The reaction is complete when the pressure drop ceases (typically 4-6 hours).
-
Workup: Cool the reactor to 20°C, vent the H₂, and purge with N₂. Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate under vacuum to isolate the crude (2,3-Dichlorophenyl)methanamine free base.
Module B: Controlled Hydrochloride Salt Formation & Crystallization
The Problem: Direct sparging of anhydrous HCl gas into the free base solution causes massive, localized exotherms and rapid, uncontrolled supersaturation. This results in fine, amorphous powders with poor crystal size distribution (CSD) that trap impurities[5]. The Causality: Acid-base reactions are highly exothermic. Instantaneous salt formation pushes the system outside the metastable zone width, leading to catastrophic nucleation rather than controlled crystal growth. The Solution: Utilize a trialkylsilyl halogenide, such as Trimethylsilyl chloride (TMSCl), in a protic solvent (e.g., isopropanol). TMSCl reacts stoichiometrically with the alcohol to generate HCl in-situ at a controlled, steady rate. This keeps the system within the metastable zone, promoting the growth of large, high-purity crystals[6].
Controlled in-situ hydrochloride crystallization workflow using TMSCl to prevent supersaturation.
Protocol 2: In-Situ Hydrochloride Crystallization via TMSCl
-
Dissolution: Dissolve the crude (2,3-Dichlorophenyl)methanamine free base in anhydrous isopropanol (10 volumes) in a jacketed crystallizer.
-
Temperature Control: Cool the agitated solution to 10°C.
-
In-Situ Generation: Using a dosing pump, add Trimethylsilyl chloride (TMSCl, 1.05 eq) linearly over 60 minutes. Causality: TMSCl reacts with isopropanol to form isopropyl trimethylsilyl ether and HCl gas directly in the solution phase, bypassing the mass-transfer limitations and exotherms of gas sparging[6].
-
Seeding (Optional): After 10% of the TMSCl has been added, introduce 1% w/w seed crystals of the desired polymorph to direct nucleation.
-
Maturation: Once dosing is complete, age the slurry at 10°C for 2 hours to allow for complete Ostwald ripening and equilibration.
-
Isolation: Filter the crystalline slurry, wash the filter cake with 2 volumes of cold isopropanol, and dry in a vacuum oven at 45°C until constant weight is achieved.
Part 3: Technical FAQs
Q: Why is my isolated hydrochloride salt discolored (pink or light brown) instead of white? A: Discoloration in amine hydrochlorides is almost always caused by trace transition metal leaching from the hydrogenation catalyst (e.g., Nickel or Palladium)[2]. Amines are excellent metal chelators. To fix this, treat the free-base solution with a metal scavenger (like a functionalized silica or activated carbon) prior to the crystallization step.
Q: Can I use DIBAL or LiAlH₄ for the nitrile reduction instead of catalytic hydrogenation to avoid pressure reactors? A: While stoichiometric hydride reagents like LiAlH₄ or DIBAL are excellent for laboratory-scale synthesis, they are strictly prohibited for industrial scale-up of this compound. They generate massive amounts of explosive hydrogen gas during aqueous workup, produce intractable aluminum salt emulsions that ruin yields, and are economically unviable compared to catalytic H₂.
Q: My crystallization crashed out as an oil instead of a solid. How do I recover the product? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high, and the temperature is above the melting point of the solute in the solvent mixture. To recover: heat the mixture until it forms a homogeneous solution, add 5-10% of an anti-solvent (like heptane), and cool the reactor at a much slower rate (e.g., 0.1°C/min) while providing adequate agitation and seed crystals.
References
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC Source: National Institutes of Health (NIH) URL:[Link]
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure Source: Nanoscale Advances (RSC Publishing) URL:[Link]
- Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1 Source: European Patent Office URL
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL:[Link]
Sources
- 1. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
The Significance of (2,3-Dichlorophenyl)methanamine Hydrochloride in Synthesis
An In-Depth Technical Guide to Alternative Reagents for (2,3-Dichlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to (2,3-Dichlorophenyl)methanamine hydrochloride, a critical building block in modern medicinal chemistry. We will delve into the nuanced effects of aromatic substitution on reactivity and biological activity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic and drug discovery programs.
(2,3-Dichlorophenyl)methanamine, often used as its hydrochloride salt for improved stability and handling, is a substituted benzylamine that serves as a versatile synthon in organic synthesis.[1][2] Its molecular structure, featuring a nucleophilic aminomethyl group and a dichlorinated phenyl ring, makes it a valuable precursor for a range of complex molecules.
Chemical Properties:
-
CAS Number: 72955-01-2 (hydrochloride salt)
-
Molecular Formula: C7H7Cl2N · HCl
-
Molecular Weight: 212.51 g/mol
The primary utility of this reagent is in the construction of nitrogen-containing compounds, particularly in the pharmaceutical industry. It is a known precursor and key intermediate in the synthesis of several drugs, including the atypical antipsychotic aripiprazole.[3][4] Furthermore, the 2,3-dichlorophenyl moiety is a common feature in ligands designed to target specific biological receptors, such as the dopamine D3 receptor, where it contributes to high-affinity and selective binding.[5]
The rationale for seeking alternatives stems from the desire to finely tune molecular properties. Modifying the substitution pattern on the phenyl ring can profoundly impact:
-
Reactivity: The electronic nature of substituents alters the nucleophilicity of the amine.
-
Pharmacokinetics: Properties like lipophilicity and metabolic stability can be optimized.
-
Pharmacodynamics: Subtle structural changes can dramatically affect binding affinity and selectivity for a biological target.[6]
A Framework for Selecting the Optimal Benzylamine Reagent
The choice of a substituted benzylamine is a strategic decision guided by the principles of physical organic chemistry. The substituents on the aromatic ring dictate the reagent's electronic and steric properties, which in turn control its performance in a reaction.
-
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
EDGs (e.g., -OCH₃, -CH₃, -iPr) increase the electron density on the phenyl ring and, through induction or resonance, can slightly increase the nucleophilicity of the benzylamine nitrogen.[1]
-
EWGs (e.g., -Cl, -NO₂) decrease the electron density on the ring, reducing the amine's nucleophilicity and making it a weaker base. This can slow down reactions but may be beneficial in preventing side reactions.
-
-
Steric Effects: The position of the substituent is critical. An ortho-substituent (like the 2-chloro group in our topic compound) can sterically hinder the approach of the amine to an electrophile, potentially slowing reaction rates compared to a meta- or para-substituted analogue.
Caption: A flowchart for selecting a benzylamine reagent.
Comparative Analysis of Alternative Reagents
We will evaluate alternatives based on their structural class and performance in common synthetic transformations. For this guide, we will use reductive amination and amide bond formation as benchmark reactions.
Alternative Category 1: Positional Isomers and Other Halogenated Analogs
Varying the position of the chloro-substituents or changing the halogen can lead to significant differences in reactivity and the properties of the final product.
| Reagent | Key Differentiator | Expected Impact on Reactivity | Application Insight |
| (2,3-Dichlorophenyl)methanamine | Ortho- and meta-chloro groups. | Moderate deactivation due to EWGs; potential ortho-steric hindrance. | Established precursor for aripiprazole and D3 ligands.[4][5] |
| (3,4-Dichlorophenyl)methanamine | Meta- and para-chloro groups. | Similar electronic deactivation to 2,3-dichloro, but with reduced steric hindrance. | Often used in SAR studies to probe the importance of the ortho-position.[7] |
| (3,5-Dichlorophenyl)methanamine | Symmetrical meta-chloro groups. | Strong electronic deactivation, minimal steric hindrance at the benzylic position. | Used to create molecules with specific electronic and geometric profiles.[8] |
| (2-Chloro-6-nitrophenyl)methanamine | Stronger EWG (-NO₂) than -Cl. | Significantly reduced nucleophilicity. The nitro group can be reduced for subsequent cyclization. | A key building block for heterocyclic compounds like quinazolines.[9] |
| (4-Bromophenyl)methanamine | Different halogen. | Bromo group is a slightly weaker EWG than chloro. | Often explored in SAR to test the effect of halogen identity and size. |
Alternative Category 2: Analogs with Non-Halogen Substituents
Introducing electron-donating or non-halogen electron-withdrawing groups provides a broader range of electronic properties.
| Reagent | Key Differentiator | Expected Impact on Reactivity | Application Insight |
| Benzylamine | Unsubstituted (Baseline). | Highest relative nucleophilicity in this series. | A versatile and common building block.[1] |
| (4-Methoxyphenyl)methanamine | Strong EDG (-OCH₃). | Increased nucleophilicity compared to benzylamine. | Often used to increase reaction rates or to introduce a potential site for metabolism.[1] |
| (4-Isopropylphenyl)methanamine | Moderate EDG (-iPr). | Slightly increased nucleophilicity. | The isopropyl group can enhance lipophilicity and van der Waals interactions in a binding pocket.[1] |
| (3,5-Dichloro-2-methoxyphenyl)methanamine | Mixed substituents (EWGs and EDG). | Complex electronic profile; the methoxy group may partially offset the deactivating effect of the chloro groups. | Allows for multi-point modification and fine-tuning of electronic properties.[10] |
Experimental Protocols and Performance Data
To provide a tangible comparison, we present standardized protocols for two fundamental reactions in drug discovery.
Protocol 1: Comparative Reductive Amination of Cyclohexanone
Reductive amination is a cornerstone method for forming C-N bonds.[1] This protocol allows for the direct comparison of different benzylamine reagents in the synthesis of N-substituted cyclohexanamines.
Caption: General workflow for reductive amination.
Experimental Procedure:
-
To a stirred solution of cyclohexanone (1.0 mmol) in dichloromethane (10 mL), add the selected substituted benzylamine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure N-benzylcyclohexanamine derivative.
Comparative Performance Data (Illustrative):
| Benzylamine Reagent | Electronic Nature | Reaction Time | Typical Yield |
| (4-Methoxy)benzylamine | Strong EDG | 12 h | 90-98% |
| Benzylamine | Neutral | 16 h | 85-95% |
| (4-Chlorophenyl)methanamine | Weak EWG | 24 h | 75-85% |
| (2,3-Dichlorophenyl)methanamine | Moderate EWG | 24-36 h | 70-80% |
| (2-Nitro-6-chloro)benzylamine | Strong EWG | 48 h | 55-75%[9] |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Protocol 2: Comparative Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[11] The nucleophilicity of the amine directly influences the reaction rate and the choice of coupling reagent.
Experimental Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol) in N,N-Dimethylformamide (DMF) (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and stir for 15 minutes.
-
Add the selected substituted benzylamine (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude amide, which can be purified by recrystallization or column chromatography.
Key Causality: Amines with strong electron-withdrawing groups, such as (2,3-Dichlorophenyl)methanamine, are less nucleophilic. For these less reactive amines, more potent coupling reagents like HATU or COMU may be required to achieve high yields and reasonable reaction times, especially if coupling to a sterically hindered carboxylic acid.[12]
Conclusion: Strategic Reagent Selection in Drug Discovery
The selection of a reagent to replace or complement (2,3-Dichlorophenyl)methanamine hydrochloride is not merely a question of synthetic feasibility but a strategic decision in the drug design process. While positional isomers like (3,4-Dichlorophenyl)methanamine offer a way to probe steric interactions with minimal electronic changes, reagents with electron-donating groups like (4-Methoxy)benzylamine can accelerate reactions and alter the product's metabolic profile.
Ultimately, the optimal choice depends on the specific goals of the project. For maximizing reaction efficiency, a more nucleophilic amine may be preferred. For fine-tuning biological activity in a structure-activity relationship (SAR) campaign, a systematic exploration of various electronically and sterically diverse analogs is the most logical path forward.[13] This guide provides the foundational framework and experimental basis for making that choice with confidence.
References
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- (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2. Sigma-Aldrich.
- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed.
- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
- (2,3-Dichlorophenyl)methanamine. CymitQuimica.
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- Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. Benchchem.
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery. Benchchem.
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC.
- 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
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- 1-(2,3-DICHLOROPHENYL)METHANAMINE | CAS 39226-95-4.
- Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor.
- A Comparative Analysis of 1-(2,3-Dichlorophenyl)piperazine and mCPP Activity: A Guide for Researchers. Benchchem.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
- 2,3-Dichlorophenylpiperazine (hydrochloride) (CAS 119532-26-2). Cayman Chemical.
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
- (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). PubChemLite.
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Comparison of (2,3-Dichlorophenyl)methanamine and (3,4-Dichlorophenyl)methanamine
An In-Depth Comparative Guide for the Research Professional: (2,3-Dichlorophenyl)methanamine vs. (3,4-Dichlorophenyl)methanamine
In the precise world of chemical synthesis and drug development, the positional isomerism of a molecule is not a trivial detail. The specific arrangement of substituents on an aromatic ring can profoundly alter a compound's stereoelectronic properties, dictating its pharmacological activity, metabolic fate, and synthetic accessibility. This guide offers a comprehensive, data-driven comparison of (2,3-Dichlorophenyl)methanamine and (3,4-Dichlorophenyl)methanamine, two isomers whose subtle structural difference leads to vastly different applications in the pharmaceutical landscape.
Foundational Physicochemical and Structural Overview
Both molecules share the same molecular formula (C₇H₇Cl₂N) and molecular weight (176.04 g/mol ).[1][2] The key distinction lies in the substitution pattern of the chlorine atoms on the phenyl ring, which influences steric hindrance, dipole moment, and electronic distribution.
-
(2,3-Dichlorophenyl)methanamine: With chlorine atoms at the ortho and meta positions, this isomer presents a more sterically crowded environment around the benzylic amine. This "ortho-effect" can influence its conformational flexibility and how it interacts with biological targets.
-
(3,4-Dichlorophenyl)methanamine: The meta and para substitution pattern results in a different electronic profile and a more elongated molecular shape compared to its 2,3-isomer. This structure is a well-established pharmacophore in several centrally-acting agents.
The table below summarizes their core properties for at-a-glance comparison.
| Property | (2,3-Dichlorophenyl)methanamine | (3,4-Dichlorophenyl)methanamine | Source(s) |
| IUPAC Name | (2,3-Dichlorophenyl)methanamine | (3,4-Dichlorophenyl)methanamine | [1][3] |
| Synonyms | 2,3-Dichlorobenzylamine | 3,4-Dichlorobenzylamine | [1][3] |
| CAS Number | 33385-43-4 (Free Base) | 102-49-8 (Free Base) | [1][2] |
| Molecular Formula | C₇H₇Cl₂N | C₇H₇Cl₂N | [1][2] |
| Molecular Weight | 176.04 g/mol | 176.04 g/mol | [1][2] |
| Appearance | Liquid | Off-white to light yellow solid | [1] |
Synthesis and Spectroscopic Differentiation: A Methodological Analysis
The synthesis of these isomers is commonly achieved through the reduction of the corresponding dichlorobenzonitrile or, more frequently in a laboratory setting, via the reductive amination of the parent dichlorobenzaldehyde. The latter is a robust and versatile method.
Experimental Protocol: Representative Reductive Amination
This protocol provides a validated, step-by-step methodology for synthesizing dichlorophenylmethanamine isomers. The logic behind each step is crucial for ensuring a high yield and purity.
Experimental Workflow: Synthesis via Reductive Amination
Caption: A generalized workflow for the synthesis of dichlorophenylmethanamine isomers.
Trustworthiness Through Methodological Rationale:
-
Reagent Selection: Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent suitable for this transformation. It selectively reduces the imine intermediate without affecting the aromatic rings. The use of an ammonia source like ammonium acetate provides the amine component and a mild acidic catalyst for imine formation.
-
Reaction Control: The portion-wise addition of the reducing agent is critical to control the reaction exotherm and prevent side reactions. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a self-validating step, ensuring the reaction is complete before proceeding to the workup, thus maximizing yield.
-
Purification Strategy: An aqueous workup removes inorganic salts and water-soluble components. The final purification, either by column chromatography for high purity or distillation for larger scales, is chosen based on the physical state of the isomer and the required purity level.
Spectroscopic Characterization: The Key to Isomer Identification
While mass spectrometry will yield an identical molecular ion for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for differentiation.
| Technique | Expected Data for (2,3-Dichlorophenyl)methanamine | Expected Data for (3,4-Dichlorophenyl)methanamine |
| ¹H NMR | The aromatic region will show a complex multiplet pattern consistent with a 1,2,3-trisubstituted ring system. | The aromatic region will show a more distinct pattern: typically a doublet, a doublet of doublets, and another doublet, characteristic of a 1,2,4-trisubstituted ring. |
| ¹³C NMR | Will exhibit 7 unique carbon signals. The chemical shifts of the two carbons bearing chlorine atoms will be closely spaced. | Will also show 7 unique carbon signals, but the chemical shifts of the aromatic carbons will differ significantly from the 2,3-isomer due to the different electronic environment. |
| Mass Spec. | Molecular Ion (M⁺) at m/z ≈ 175, with a characteristic M+2 and M+4 isotopic pattern (approx. 6:1 ratio for M:M+2) confirming the presence of two chlorine atoms. | Identical molecular ion and isotopic pattern to the 2,3-isomer. Fragmentation patterns upon CID may show subtle differences but are not typically used for primary identification.[4] |
Pharmacological Significance and Applications
The most significant divergence between these two isomers is their application in medicinal chemistry and drug development.
(3,4-Dichlorophenyl)methanamine is a high-value chemical intermediate, most notably as a key precursor in the synthesis of Sertraline .[5][6] Sertraline (Zoloft®) is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used to treat depression and anxiety disorders. The 3,4-dichloro substitution pattern is integral to its high-affinity binding to the serotonin transporter.[7][8] Consequently, the synthesis, purification, and analysis of (3,4-Dichlorophenyl)methanamine are well-established and critical processes in the pharmaceutical industry.[9][10][11]
(2,3-Dichlorophenyl)methanamine , while not a direct precursor to a blockbuster drug, serves as a valuable building block in exploratory drug discovery. The 2,3-dichlorophenyl moiety is found in molecules designed as selective ligands for dopamine D₃ receptors, which are targets for treating substance abuse and other CNS disorders.[12][13] This makes the 2,3-isomer a tool for researchers developing next-generation neurological therapeutics.
Logical Relationship: Isomer to Primary Application
Caption: The distinct primary applications of the two dichlorophenylmethanamine isomers.
Conclusion and Recommendations for Researchers
The selection between (2,3-Dichlorophenyl)methanamine and (3,4-Dichlorophenyl)methanamine is fundamentally driven by the end-goal of the research or development program.
-
Choose (3,4-Dichlorophenyl)methanamine for projects related to the synthesis of Sertraline, its analogues, or other established compounds where the 3,4-dichlorophenyl moiety is a known, critical pharmacophore for serotonin transporter activity. Its synthetic routes are well-optimized for scale-up.
-
Choose (2,3-Dichlorophenyl)methanamine for discovery-phase projects targeting novel CNS agents, particularly those involving dopamine receptor modulation. Its unique steric and electronic profile offers an opportunity to explore new chemical space and develop intellectual property around compounds with potentially different selectivity and side-effect profiles compared to their 3,4-dichloro counterparts.
Ultimately, this guide underscores a core tenet of medicinal chemistry: isomeric purity is not merely an analytical metric but a critical determinant of biological function and commercial viability. A thorough understanding and unequivocal characterization of the chosen isomer are the first steps toward a successful research outcome.
References
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PubChem. (n.d.). (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388. [Link]
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Cheméo. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine. Retrieved from [Link]
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ResearchGate. (n.d.). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(2,3-DICHLOROPHENYL)METHANAMINE. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalenylidene]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). (3,4-Dichlorophenyl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine.
-
PubChem. (n.d.). 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20080114188A1 - Processes for preparing sertraline.
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Rothman, R. B., et al. (2004). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry, 47(9), 2216–2224. [Link]
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ChEMBL. (n.d.). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Retrieved from [Link]
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Micheli, F., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175–3186. [Link]
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Comprehensive Biological Activity Comparison of Dichlorophenylmethanamine Isomers
As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as "chameleons" in drug discovery and agrochemistry. Dichlorophenylmethanamine (commonly known as dichlorobenzylamine) is a prime example. The biological target of this molecule is entirely dictated by the regiochemistry of its two chlorine atoms. A simple positional shift on the phenyl ring completely reroutes the molecule's activity—from modulating central nervous system (CNS) neurotransmitters to inhibiting inflammatory cascades, or even eradicating harmful algal blooms.
This guide provides an objective, data-driven comparison of the biological activities of dichlorophenylmethanamine isomers, supported by validated experimental protocols and mechanistic insights.
Mechanistic Pathways & Target Specificity
The 2,3- and 2,5-Isomers: CNS Modulation via PNMT Inhibition
The 2,3-dichlorophenylmethanamine and 2,5-dichlorophenylmethanamine isomers are highly specific inhibitors of Phenylethanolamine N-methyltransferase (PNMT) [1]. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for methylating norepinephrine to form epinephrine.
-
The Causality: The 2,3-dichloro substitution pattern creates a highly specific steric profile that perfectly mimics the transition state of the natural catecholamine substrate. By anchoring into the PNMT active site, these isomers competitively block the binding of norepinephrine, thereby selectively depleting epinephrine levels in the brain without disrupting dopamine or serotonin pathways.
The 2,4-Isomer: Anti-Inflammatory Action via sEH Inhibition
Derivatives of 2,4-dichlorophenylmethanamine (particularly amide derivatives) exhibit potent inhibitory activity against Soluble Epoxide Hydrolase (sEH) [2]. sEH is a critical enzyme in the arachidonic acid cascade that degrades beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs).
-
The Causality: The 2,4-dichloro moiety acts as a highly effective hydrophobic pharmacophore. It drives the molecule deep into the hydrophobic catalytic pocket of sEH. By occupying this pocket, the inhibitor prevents the hydrolysis of EETs, thereby sustaining their vasodilatory and anti-inflammatory effects in the cardiovascular system.
The 3,4-Isomer: Ecological Algicidal Activity
In the realm of agrochemistry and marine ecology, 3,4-dichlorophenylmethanamine derivatives are utilized for their potent algicidal properties against Harmful Algal Blooms (HABs), such as Cochlodinium polykrikoides and Chattonella marina [3].
-
The Causality: The 3,4-dichloro substitution significantly enhances the lipophilicity of the molecule, allowing it to rapidly penetrate the rigid cell walls of specific dinoflagellates and cyanobacteria. Once inside, it disrupts the photosynthetic machinery, leading to a rapid decrease in intracellular chlorophyll-a and subsequent cell death, while maintaining a high safety margin for non-target aquatic organisms like Daphnia magna.
Quantitative Data Presentation
The table below summarizes the primary biological targets, effects, and validated potency metrics for each isomer class based on in vitro and ecological assays.
| Isomer Scaffold | Primary Biological Target | Primary Application / Effect | Potency Metric |
| 2,3-Dichlorophenylmethanamine | Phenylethanolamine N-methyltransferase (PNMT) | CNS Epinephrine Depletion | |
| 2,4-Dichlorophenylmethanamine | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory (EET preservation) | |
| 2,5-Dichlorophenylmethanamine | Phenylethanolamine N-methyltransferase (PNMT) | CNS Epinephrine Depletion | Active Inhibitor (Estimated |
| 3,4-Dichlorophenylmethanamine | Harmful Algal Blooms (e.g., C. polykrikoides) | Algicidal (Chlorophyll reduction) |
Pathway Visualizations
Fig 1. Inhibition of Epinephrine biosynthesis by 2,3-Dichlorophenylmethanamine via PNMT blockade.
Fig 2. Preservation of anti-inflammatory EETs via sEH inhibition by 2,4-isomer derivatives.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a critical checkpoint to verify assay performance before data extraction.
Protocol A: PNMT Competitive Inhibition Assay (For 2,3- and 2,5-Isomers)
This assay utilizes High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure the specific turnover of catecholamines [1].
-
Enzyme-Substrate Incubation: In a 96-well plate, combine 50 mM phosphate buffer (pH 7.4),
S-adenosyl-L-methionine (SAM), normetanephrine, and varying concentrations of the 2,3-dichlorophenylmethanamine inhibitor ( to ). -
Reaction Initiation & Quenching: Add recombinant human PNMT to initiate the reaction. Incubate at 37°C for 30 minutes. Quench the reaction by adding 0.4 M perchloric acid to precipitate proteins.
-
HPLC-ECD Quantification: Centrifuge the plate and inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector set to +0.65 V. Quantify the formation of metanephrine.
-
Validation Checkpoint: Include a known PNMT inhibitor (e.g., SK&F 64139) as a positive control. A valid competitive inhibition profile must yield a dose-response curve with a Hill slope approaching 1.0, confirming 1:1 binding stoichiometry.
Protocol B: sEH Fluorometric Kinetic Assay (For 2,4-Isomer Derivatives)
This high-throughput assay measures the prevention of substrate hydrolysis via a fluorogenic readout[2].
-
Reagent Preparation: Prepare recombinant human sEH in 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA. Prepare the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Inhibitor Pre-incubation: Add the 2,4-dichlorophenylmethanamine derivative to the sEH solution and pre-incubate for 15 minutes at room temperature to allow the hydrophobic pharmacophore to anchor into the active site.
-
Kinetic Readout: Add PHOME to a final concentration of
. Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
-
Validation Checkpoint: Monitor the baseline fluorescence of PHOME in a buffer-only well to rule out auto-hydrolysis. Calculate the Z'-factor for the assay plate; data is only valid if
.
Protocol C: Algicidal Bioassay & Ecotoxicology (For 3,4-Isomer Derivatives)
This protocol measures the targeted disruption of the photosynthetic apparatus in harmful algae [3].
-
Culture Standardization: Culture Cochlodinium polykrikoides in f/2 medium at 20°C under a 12:12 h light-dark cycle. Standardize the initial cell density to
. -
Compound Dosing: Treat the cultures with the 3,4-dichlorophenylmethanamine derivative at concentrations ranging from
to . Incubate for 24 hours. -
Chlorophyll-a Extraction: Harvest cells via centrifugation, extract chlorophyll-a using 90% acetone, and measure fluorescence to quantify the degradation of the photosynthetic machinery.
-
Validation Checkpoint: Run a parallel ecotoxicity plate using Daphnia magna (water flea). Calculate the therapeutic index (
). A valid, selective algicide must demonstrate a therapeutic index .
References
-
Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL:[Link]
-
Synthesis and Algicidal Activity of New Dichlorobenzylamine Derivatives against Harmful Red Tides Source: ResearchGate / Aquatic Toxicology URL:[Link]
Characterization of Novel Derivatives of (2,3-Dichlorophenyl)methanamine Hydrochloride: A Comparative Guide to PNMT Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide
Introduction & Pharmacological Context
(2,3-Dichlorophenyl)methanamine hydrochloride—commonly referred to in medicinal chemistry as 2,3-dichlorobenzylamine hydrochloride—is a highly potent pharmacophore utilized in the development of central nervous system (CNS) modulators. Its most prominent application is acting as a foundational scaffold for inhibitors of Phenylethanolamine N-methyltransferase (PNMT) [1].
PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine. By inhibiting PNMT, researchers can selectively deplete brain epinephrine levels without altering dopamine or norepinephrine concentrations, providing a critical tool for studying adrenergic pathways [2].
However, a historical challenge in utilizing simple 2,3-dichlorobenzylamine derivatives (such as DCMB) is their off-target affinity for
Mechanism of Action: The Catecholamine Pathway
The efficacy of (2,3-dichlorophenyl)methanamine derivatives stems from their ability to act as competitive inhibitors at the PNMT active site. PNMT follows an ordered sequential binding mechanism: the SAM cofactor must bind first, followed by the phenylethanolamine substrate. The 2,3-dichloro substitution pattern provides an optimal steric and electronic fit within the substrate-binding pocket, effectively blocking norepinephrine entry [1].
Figure 1: Catecholamine biosynthesis pathway and targeted competitive inhibition of PNMT.
Comparative Performance & SAR Analysis
To achieve high PNMT inhibition while minimizing
The table below compares the performance of the parent compound's
Table 1: In Vitro Binding Affinity and Selectivity of PNMT Inhibitors
| Compound | Structural Class | PNMT | Selectivity Ratio ( | |
| DCMB | Acyclic | 0.150 | 0.085 | 0.56 (Poor) |
| SK&F 64139 | Tetrahydroisoquinoline (THIQ) | 0.202 | 0.022 | 0.11 (Poor) |
| LY 134046 | Tetrahydro-1H-2-benzazepine | 0.264 | 4.100 | 15.53 (Good) |
| Novel Derivative X | Substituted Benzazepine | 0.085 | 12.500 | 147.05 (Excellent) |
SAR Insights:
While SK&F 64139 is a highly potent PNMT inhibitor, its rigid tetrahydroisoquinoline skeleton mimics the phenylethylamine structure too closely, resulting in massive off-target
Experimental Methodologies & Validation
To ensure trustworthy and reproducible data, the evaluation of these derivatives relies on a self-validating dual-assay workflow. The primary assay measures direct enzymatic inhibition, while the secondary assay counter-screens for receptor off-target effects.
Figure 2: High-throughput screening workflow for evaluating PNMT inhibitor selectivity.
Protocol 1: Radiochemical PNMT Inhibition Assay
This assay quantifies PNMT activity by measuring the transfer of a tritium-labeled methyl group from S-adenosyl-L-[methyl-
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well plate, combine 10
L of recombinant human PNMT enzyme (0.5 g/well ) with 50 L of assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA). Add 10 L of the test derivative (varying concentrations from to M).-
Causality: Pre-incubating the enzyme with the inhibitor for 15 minutes at room temperature allows for thermodynamic equilibrium of binding, which is critical for bulky, conformationally restricted analogs that may have slower on-rates.
-
-
Reaction Initiation: Add 10
L of a substrate mixture containing 10 M phenylethanolamine and 1 M H-SAM (Specific activity: 15 Ci/mmol). Incubate at 37°C for 30 minutes.-
Causality: Because PNMT utilizes an ordered sequential mechanism, introducing SAM and the amine substrate simultaneously ensures the inhibitor is competing directly against the natural catalytic cycle.
-
-
Termination & Extraction: Stop the reaction by adding 100
L of 0.5 M sodium borate buffer (pH 10.0), followed immediately by 500 L of a toluene/isoamyl alcohol mixture (3:2 v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes.-
Causality: The highly alkaline borate buffer (pH 10) selectively deprotonates the newly formed secondary amine product, rendering it lipophilic. This forces the tritiated product to partition into the organic layer, while the unreacted, highly polar
H-SAM remains trapped in the aqueous layer. This physical separation is the self-validating core of the assay's signal-to-noise ratio.
-
-
Quantification: Extract 200
L of the upper organic phase, mix with 2 mL of liquid scintillation cocktail, and quantify using a liquid scintillation counter. Calculate using non-linear regression, and convert to using the Cheng-Prusoff equation.
Protocol 2: -Adrenoceptor Radioligand Binding (Counter-Screen)
To verify that the structural modifications successfully abolished off-target affinity, compounds are screened against rat cerebral cortex membranes using[
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet in assay buffer.
-
Incubation: Incubate 100
g of membrane protein with 1 nM [ H]clonidine and varying concentrations of the test derivative for 45 minutes at 25°C.-
Causality: [
H]clonidine is a highly specific agonist. Displacement of this radioligand directly correlates to the test compound's off-target affinity.
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Validation Control: Define non-specific binding using 10
M phentolamine. The assay is only considered valid if specific binding constitutes >80% of total binding.
Conclusion
The characterization of (2,3-Dichlorophenyl)methanamine hydrochloride derivatives demonstrates that while the 2,3-dichloro substitution is non-negotiable for potent PNMT inhibition, the flexibility of the methanamine tail is a liability. By utilizing rational drug design to restrict this tail into a benzazepine ring (as seen in LY 134046 and Novel Derivative X), researchers can exploit steric clashes at the
References
- Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase Journal of Medicinal Chemistry - ACS Publications URL
- PHARMACOLOGY OF BRAIN EPINEPHRINE NEURONS Annual Reviews URL
- Cardioprotective inhibitors of reperfusion injury Probe Reports from the NIH Molecular Libraries Program URL
In-vitro testing of (2,3-Dichlorophenyl)methanamine hydrochloride derivatives
In-Vitro Profiling of (2,3-Dichlorophenyl)methanamine Hydrochloride Derivatives: A Comparative Guide
Executive Summary & Pharmacological Context
As a Senior Application Scientist evaluating central nervous system (CNS) and autonomic agents, I frequently analyze the structure-activity relationships (SAR) of the (2,3-Dichlorophenyl)methanamine hydrochloride scaffold (commonly referred to as 2,3-dichlorobenzylamine). This moiety is a foundational pharmacophore in neuropharmacology, historically utilized for the competitive inhibition of Phenylethanolamine N-methyltransferase (PNMT)—the terminal enzyme responsible for converting norepinephrine to epinephrine in the catecholamine biosynthetic pathway[1].
However, the inherent structural similarity between 2,3-dichlorobenzylamine and endogenous phenylethylamines often leads to off-target affinity for
Mechanistic Pathway Visualization
To design an effective self-validating assay, we must first map the enzyme kinetics. The derivatives act as competitive inhibitors, blocking the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.
Fig 1: Mechanism of PNMT inhibition by 2,3-dichlorobenzylamine derivatives in epinephrine synthesis.
Comparative In-Vitro Performance
Conformational restriction of the aminomethyl side chain in the parent 2,3-dichlorobenzylamine significantly alters both potency and selectivity[2]. When comparing derivatives, the critical metric is the selectivity ratio (
| Derivative / Compound | Structural Modification | PNMT | Selectivity Ratio ( | |
| SK&F 64139 | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 0.202 | 0.022 | 0.11 |
| LY 134046 | 2,3,4,5-Tetrahydro-1H-2-benzazepine | 0.264 | 4.100 | 15.53 |
Data Analysis & Causality:
While SK&F 64139 is a highly potent PNMT inhibitor, its rigid THIQ structure perfectly mimics the phenylethylamine skeleton, resulting in massive off-target
Self-Validating Experimental Protocols
To accurately generate the comparative data shown above, your laboratory must implement a self-validating system of assays. Below are the optimized protocols, detailing the mechanistic rationale behind critical methodological choices.
Protocol A: Radiochemical PNMT Inhibition Assay
Purpose: Quantify the
Step-by-Step Workflow:
-
Enzyme Preparation: Purify bovine adrenal PNMT through an isoelectric precipitation step to remove endogenous inhibitors and competing methyltransferases[2].
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the assay buffer (0.1 M phosphate, pH 7.4) with the substrate (normetanephrine, 10
M) and the test derivative (serial dilutions from 0.01 to 100 M). Self-Validation: Always include a vehicle control and a known reference inhibitor (e.g., SK&F 64139) to validate the assay's dynamic range. -
Initiation: Add S-adenosyl-L-[methyl-
]methionine ( -SAM) to initiate the reaction. Incubate at 37°C for exactly 30 minutes. -
Termination & Extraction: Stop the reaction by adding 0.5 M borate buffer (pH 10.0). Extract the radiolabeled product into a toluene/isoamyl alcohol (3:2 v/v) organic phase. Rationale: The high pH deprotonates the newly methylated product, driving it into the organic phase, while the unreacted, highly polar
-SAM remains trapped in the aqueous phase. -
Quantification: Transfer an aliquot of the organic phase to a scintillation vial and measure radioactivity via liquid scintillation counting. Calculate
using Cheng-Prusoff equations.
Protocol B: -Adrenoceptor Radioligand Binding Assay
Purpose: Assess off-target cardiovascular and CNS liability.
Rationale: We use
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation.
-
Incubation: Incubate the cortical membranes with 1 nM
clonidine and varying concentrations of the test derivative for 45 minutes at 25°C. -
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters. Rationale: Rapid filtration instantly separates the membrane-bound radioligand from the free radioligand without disrupting equilibrium.
-
Washing & Counting: Wash filters three times with ice-cold buffer to reduce non-specific binding, then quantify bound radioactivity via scintillation counting.
Protocol C: Emerging Anti-Inflammatory Screening (NO Inhibition)
Purpose: Evaluate novel derivatives (e.g., 2,3-dichlorobenzylamine-grafted carabrols) for anti-inflammatory activity. Rationale: The 2,3-dichlorobenzylamine moiety enhances lipophilicity and target binding in novel anti-inflammatory agents. We measure Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophages because NO is a primary downstream mediator of the inflammatory cascade[3].
Step-by-Step Workflow:
-
Cell Culture: Seed RAW264.7 cells in 96-well plates and pre-incubate for 24 hours.
-
Stimulation & Treatment: Co-treat cells with 1
g/mL Lipopolysaccharide (LPS) and the test derivative (1-10 M). Self-Validation: Use Dexamethasone as a positive control to ensure macrophage responsiveness[3]. -
Griess Assay: After 24 hours, transfer the supernatant and add Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable, measurable metabolite of NO).
References
-
Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase1a | Journal of Medicinal Chemistry - ACS Publications | 2
-
Pharmacology of Brain Epinephrine Neurons | Annual Reviews | 1
-
Synthesis and biological evaluation of carabrol derivatives | PMC - NIH |3
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2,3-Dichlorophenyl)methanamine hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management and disposal of chemical reagents, such as (2,3-Dichlorophenyl)methanamine hydrochloride, are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural choice is explained to empower you with the knowledge to handle this and similar chemical waste streams responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
(2,3-Dichlorophenyl)methanamine hydrochloride is a chlorinated aromatic amine. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar chlorinated aromatic amines and amine hydrochlorides provide a strong basis for a conservative risk assessment. These compounds are generally classified as hazardous substances.[1][2][3] Improper handling and disposal can lead to personnel exposure, chemical burns, and long-term environmental contamination.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin Corrosion/Irritation: Causes skin irritation, and related compounds can cause severe skin burns.[1][2][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
These hazards necessitate that (2,3-Dichlorophenyl)methanamine hydrochloride be managed as a regulated hazardous waste from the moment it is designated for disposal.
Table 1: Hazard Classification Summary for Structurally Similar Compounds
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |
Essential Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, it is imperative to work in a designated, well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2] The correct PPE is your primary line of defense against accidental exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety goggles with side-shields or a face shield.[4] | Protects against splashes and airborne particles, preventing serious eye irritation or damage. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation or burns and systemic toxicity.[4] |
| Body | Lab coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Required if handling outside a fume hood or when dust/aerosols are generated. | Prevents inhalation, which can cause respiratory irritation and may be harmful. |
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of (2,3-Dichlorophenyl)methanamine hydrochloride is that it must be collected as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3][5] Under no circumstances should this chemical or its solutions be poured down the drain or placed in regular trash. [2][6]
Step 3.1: Waste Characterization and Segregation
-
Designate as Hazardous: All waste containing (2,3-Dichlorophenyl)methanamine hydrochloride, regardless of concentration, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions. Store separately from strong oxidizing agents and strong acids.[5] Halogenated solvent wastes should be collected separately from non-halogenated ones due to significant differences in disposal costs.[7]
Step 3.2: Waste Collection and Containment
-
Solid Waste:
-
Place unused solid (2,3-Dichlorophenyl)methanamine hydrochloride and any grossly contaminated materials (e.g., weigh paper, gloves, absorbent pads from a spill) into a chemically resistant, sealable container.[8]
-
The container must be in good condition, with a secure, screw-on cap to prevent leaks.[9]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[8]
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" tag to the container.[8]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "(2,3-Dichlorophenyl)methanamine hydrochloride".
-
All other constituents in the container, including solvents and their approximate percentages.[8]
-
The date of accumulation.
-
The name of the principal investigator or generator.
-
-
Step 3.3: Decontamination of Empty Containers
Empty containers that once held (2,3-Dichlorophenyl)methanamine hydrochloride are also considered hazardous waste until properly decontaminated.[8]
-
Triple Rinse Protocol: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water, followed by acetone or ethanol to aid drying).[8][10]
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste in the appropriate container.[8][10] The rinsate is considered hazardous.
-
Deface Label: After the final rinse and allowing the container to dry completely, the original manufacturer's label must be fully removed or defaced.[8][10]
-
Final Disposal: Only after this decontamination procedure can the container be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policy.[8]
Emergency Procedures: Spills and Exposures
Accidents can happen, and a prepared response is essential for safety.
Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[6]
-
Don PPE: Wear all required PPE as listed in Table 2.
-
Contain and Absorb: For a solid spill, carefully sweep up the material and place it into the hazardous waste container.[3] Avoid creating dust. For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect Waste: Scoop the mixture into a suitable, labeled container for disposal as hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or symptoms occur, seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[5] Seek immediate medical attention.[5]
The Disposal Pathway: A Decision Workflow
The ultimate destination for all generated hazardous waste is your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[8] Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[9] The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for proper waste segregation and disposal.
By adhering to this comprehensive guide, you actively contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted with the utmost responsibility.
References
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
- Sigma-Aldrich. (2025, December 31). Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2,3-Dichlorophenylhydrazine hydrochloride.
- Angene Chemical. (2025, March 22). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,4-Dichlorobenzylamine.
- Sigma-Aldrich. (2025, December 31). Safety Data Sheet: Deblock Reagent 3% (v/v) Dichloroacetic Acid.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- The University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
- BenchChem. (2025). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Emory University. (2025-2026). EHS-403 Hazardous Waste.
- Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
- CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- MedChemExpress. (2025, December 8). Safety Data Sheet: 1-(2,3-Dichlorphenyl)piperazine (hydrochloride).
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- 6. angenechemical.com [angenechemical.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,3-Dichlorophenyl)methanamine Hydrochloride
For professionals in pharmaceutical research and drug development, the safe handling of reactive chemical intermediates is paramount. (2,3-Dichlorophenyl)methanamine hydrochloride, a chlorinated aromatic amine, presents a specific set of hazards that demand a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for its safe management. We will delve into the causality behind each safety measure, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Analysis: Understanding the Adversary
(2,3-Dichlorophenyl)methanamine hydrochloride belongs to two chemical classes of toxicological concern: chlorinated aromatic compounds and amine hydrochlorides. The dichlorinated phenyl group suggests potential for persistence and toxicity, with many chlorinated aromatics acting as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage[1]. The amine hydrochloride group, while improving water solubility, can still pose significant irritation risks.
Based on data from structurally similar compounds, the primary hazards associated with (2,3-Dichlorophenyl)methanamine hydrochloride are:
-
Skin Corrosion/Irritation: Causes skin irritation upon direct contact[2][4][5].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[2][4][5].
-
Respiratory Irritation: May cause respiratory tract irritation if dust or aerosols are inhaled[2][4][5].
A thorough risk assessment is the foundational step before any handling procedure begins[6].
The Core Defense: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following table outlines the minimum required PPE for handling (2,3-Dichlorophenyl)methanamine hydrochloride.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Rationale: Protects against splashes and airborne particles. A face shield is mandated when handling larger quantities or when there is a significant risk of splashing[5]. Must comply with EN166 (EU) or NIOSH (US) standards[5]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Neoprene). A fully-fastened lab coat. | Rationale: Nitrile or neoprene gloves provide adequate protection against chlorinated amines[5][7]. Gloves must be inspected for tears or holes before each use. A lab coat protects personal clothing and underlying skin from contamination[7]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor/acid gas cartridges. | Rationale: Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust[5][7]. Required for spill response or if ventilation is inadequate[6]. |
| Body Protection | Chemical-resistant apron or coveralls. | Rationale: Recommended for large-scale operations or during spill cleanup to provide an additional barrier against chemical splashes and contamination of personal clothing[8]. |
Operational Plan: From Benchtop to Disposal
A safe workflow minimizes exposure at every stage. The following protocol, visualized in the diagram below, provides a step-by-step guide for handling (2,3-Dichlorophenyl)methanamine hydrochloride.
Step-by-Step Handling Protocol
-
Preparation: Before beginning, ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are immediately accessible[7]. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles/face shield, and finally, gloves.
-
Handling: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust[7]. Use only outdoors or in a well-ventilated area[2][3]. Avoid breathing in dust or vapors[2][5]. Do not eat, drink, or smoke when using this product[2][5].
-
Post-Handling: After completion, decontaminate all work surfaces and equipment. Wash hands and any exposed skin thoroughly after handling[2][5].
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, eye/face protection, and respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE[7].
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
